L-Homocysteic acid
説明
特性
IUPAC Name |
(2S)-2-amino-4-sulfobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQYPQEPHKASR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020602 | |
| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Homocysteic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14857-77-3 | |
| Record name | Homocysteic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14857-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Homocysteic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-4-sulfobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-HOMOCYSTEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Homocysteic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 °C | |
| Record name | L-Homocysteic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Function of Endogenous L-Homocysteic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous L-Homocysteic acid (L-HCA), a sulfur-containing amino acid analog of glutamate (B1630785), has emerged as a significant neuromodulator with potent activity at excitatory amino acid receptors. This technical guide provides a comprehensive overview of the biological functions of L-HCA, with a focus on its role as a putative neurotransmitter, its interaction with N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), and its implications in both physiological and pathological processes. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and experimental workflows to serve as an in-depth resource for researchers in neuroscience and drug development.
Introduction
This compound is a naturally occurring excitatory amino acid in the mammalian central nervous system (CNS). Structurally similar to glutamate, L-HCA is a potent agonist at NMDA receptors and is considered an endogenous excitotoxic ligand.[1][2] Its involvement in synaptic transmission, calcium homeostasis, and neuronal plasticity, as well as its potential contribution to neurodegenerative diseases and epilepsy, has made it a subject of intense research. This guide aims to consolidate the current understanding of L-HCA's biological functions, providing a technical framework for future investigations.
Biochemical Profile
L-HCA is an organosulfur compound derived from the metabolism of methionine.[1] While the precise enzymatic pathways for its synthesis and catabolism in the brain are not fully elucidated, it is understood to be an oxidation product of homocysteine.[3] The enzyme cysteine dioxygenase, which oxidizes cysteine to cysteine sulfinic acid, is implicated in analogous sulfur amino acid metabolic pathways and may play a role in L-HCA metabolism.
Quantitative Data: Receptor Interactions and Physiological Concentrations
The following tables summarize the key quantitative parameters related to L-HCA's interaction with its primary receptor targets and its observed concentrations in biological fluids.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Receptor/Subtype | Value | Species/Tissue | Reference(s) |
| Ki | NMDA Receptor (³H-Glutamate binding) | 67 µM | Chick Retina | |
| EC₅₀ | NMDA Receptor (NR1/NR2A) | Data not available | ||
| EC₅₀ | NMDA Receptor (NR1/NR2B) | Data not available | ||
| EC₅₀ | NMDA Receptor (NR1/NR2C) | Data not available | ||
| EC₅₀ | NMDA Receptor (NR1/NR2D) | Data not available | ||
| Agonist at | Metabotropic Glutamate Receptors | Group III mGluRs | Rat Lymphocytes |
Table 2: Physiological and Pathophysiological Concentrations of Homocysteine (Precursor to L-HCA)
| Condition | Fluid | Concentration (µM) | Reference(s) |
| Physiological | Cerebrospinal Fluid (CSF) | 0.062 - 0.27 | |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | 0.076 - 0.50 | |
| Amyotrophic Lateral Sclerosis | Cerebrospinal Fluid (CSF) | 0.50 ± 0.46 | |
| Physiological | Plasma | ~11.44 | |
| Alzheimer's Disease | Plasma | ~12.56 |
Signaling Pathways
L-HCA exerts its primary physiological and excitotoxic effects through the activation of NMDA receptors, leading to an influx of Ca²⁺ and the initiation of downstream signaling cascades.
L-HCA-Mediated NMDA Receptor Activation and Calcium Influx
Caption: L-HCA binds to and activates the NMDA receptor, leading to calcium influx.
Downstream Effects of L-HCA-Induced Calcium Influx
Caption: Elevated intracellular calcium triggers multiple downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of L-HCA.
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-HCA-Induced Currents
This protocol is adapted from standard methods for recording ionotropic glutamate receptor currents.
Objective: To measure the electrophysiological response of neurons to L-HCA application and to characterize the involvement of NMDA receptors.
Materials:
-
Primary neuronal culture or brain slices
-
Glass micropipettes (3-7 MΩ resistance)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-Gluconate based)
-
This compound
-
NMDA receptor antagonists (e.g., AP5, MK-801)
-
AMPA/Kainate receptor antagonists (e.g., CNQX, NBQX)
Procedure:
-
Prepare neuronal cultures or acute brain slices.
-
Place the preparation in the recording chamber and perfuse with aCSF.
-
Pull glass micropipettes and fill with intracellular solution.
-
Under microscopic guidance, approach a neuron with the micropipette and apply gentle positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Establish a stable baseline recording in aCSF.
-
Apply L-HCA at various concentrations via the perfusion system.
-
To confirm the involvement of NMDA receptors, co-apply L-HCA with a specific NMDA receptor antagonist.
-
To isolate NMDA receptor currents, perform recordings in the presence of AMPA/Kainate receptor antagonists.
-
Analyze the amplitude, kinetics, and current-voltage relationship of the L-HCA-induced currents.
In Vitro Neurotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to quantify the neurotoxic effects of L-HCA.
Objective: To determine the dose-dependent neurotoxicity of L-HCA on primary neuronal cultures.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Culture primary neurons in 96-well plates to the desired confluency.
-
Prepare serial dilutions of L-HCA in culture medium.
-
Replace the culture medium with the L-HCA-containing medium. Include control wells with vehicle only.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and generate a dose-response curve.
Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration in response to L-HCA.
Objective: To visualize and quantify L-HCA-induced calcium influx in cultured neurons.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm
-
Image acquisition and analysis software
Procedure:
-
Prepare a Fura-2 AM loading solution in HBSS containing Pluronic F-127.
-
Incubate the cultured neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply L-HCA to the cells via the perfusion system.
-
Continuously record fluorescence images during and after L-HCA application.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
Experimental Workflows
The following diagrams illustrate logical workflows for investigating the biological functions of L-HCA.
Workflow for Characterizing L-HCA as a Putative Neurotransmitter
Caption: A logical workflow for establishing L-HCA as a neurotransmitter.
Workflow for Investigating the Neurotoxicity of L-HCA
Caption: An experimental workflow to investigate the neurotoxic effects of L-HCA.
Pathophysiological Roles
Elevated levels of homocysteine, the precursor to L-HCA, are a known risk factor for several neurological disorders. The excitotoxic properties of L-HCA suggest its potential involvement in the pathophysiology of these conditions.
-
Neurodegenerative Diseases: L-HCA-induced excitotoxicity may contribute to the neuronal cell death observed in conditions such as Huntington's disease and Alzheimer's disease.
-
Epilepsy: As a potent agonist of NMDA receptors, L-HCA can contribute to neuronal hyperexcitability and epileptogenesis.
Conclusion and Future Directions
Endogenous this compound is a potent neuromodulator that acts primarily as an agonist at NMDA receptors. Its ability to induce excitotoxicity implicates it in the pathology of several neurological disorders. While significant progress has been made in understanding its biological functions, several key areas require further investigation. Future research should focus on:
-
Elucidating the specific enzymatic pathways of L-HCA synthesis and catabolism in the brain.
-
Determining the precise affinity and efficacy of L-HCA at different NMDA receptor subtypes.
-
Investigating the role of L-HCA in synaptic plasticity, such as long-term potentiation (LTP).
-
Developing selective antagonists for L-HCA's actions to explore its therapeutic potential in neurodegenerative diseases and epilepsy.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating and important endogenous molecule.
References
- 1. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of an Endogenous Excitotoxin: A Technical Guide to the Discovery and Initial Characterization of L-Homocysteic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocysteic acid (L-HCA), a sulfur-containing amino acid, has emerged from the complexities of methionine metabolism to be recognized as a potent endogenous neuromodulator.[1][2] Structurally similar to the principal excitatory neurotransmitter L-glutamate, L-HCA's initial characterization revealed its potent activity as an N-methyl-D-aspartate (NMDA) receptor agonist.[1][3] This guide provides a detailed technical overview of the pivotal early research that led to the discovery and initial characterization of L-HCA, focusing on the experimental evidence that established its neuroexcitatory properties and its interaction with the NMDA receptor.
Discovery and Endogenous Presence
The journey to understanding L-HCA began with the observation that sulfur-containing amino acids are released from brain tissue in a calcium-dependent manner upon depolarization, a hallmark of neurotransmitter release.[4] Advanced analytical techniques, such as precolumn derivatization high-performance liquid chromatography (HPLC), enabled the quantitative determination of these amino acids at picomole levels, confirming the presence of endogenous L-HCA in the mammalian striatum. Further studies demonstrated that 35S-methionine could serve as a precursor, labeling a releasable pool of HCA, solidifying the evidence for its endogenous origin and role as a potential neurotransmitter.
Initial Characterization: An Excitatory Amino Acid with a Preference for the NMDA Receptor
The initial characterization of L-HCA focused on its electrophysiological effects and its interaction with excitatory amino acid receptors. These early studies established L-HCA as a potent neuroexcitatory compound with a distinct pharmacological profile.
Electrophysiological Effects
Intracellular recordings from neurons in various brain regions provided the first direct evidence of L-HCA's excitatory nature. In cat caudate neurons, microiontophoretic application of L-HCA induced a depolarization pattern strikingly similar to that produced by NMDA. This depolarization could be selectively blocked by the specific NMDA receptor antagonist (D)-2-amino-7-phosphonoheptanoic acid ((D)-AP-7), providing strong evidence for its action at NMDA receptors. Similarly, studies on CA3 neurons in guinea pig hippocampus sections showed that D- and D,L-homocysteate induced significant depolarizations accompanied by an increase in membrane conductance.
Further investigations in rat retinal ganglion cells using whole-cell patch-clamp recordings revealed that L-HCA elicited an inward current at -60 mV, characteristic of NMDA receptor activation. This current was associated with a dramatic increase in noise level, another signature of NMDA receptor channel opening. Importantly, the L-HCA-evoked currents were almost completely blocked by known NMDA receptor antagonists such as D-2-amino-5-phosphonovalerate (D-AP5), Mg2+, and 7-chlorokynurenate (7-Cl KYN).
Receptor Binding and Agonist Profile
Receptor binding assays and functional studies further solidified L-HCA's identity as an NMDA receptor agonist. In striatal cholinergic interneurons, L-HCA was shown to evoke the release of [3H]acetylcholine, an effect mediated by NMDA-type receptors. The concentration-response curve for L-HCA in this assay was virtually identical to that of NMDA, with an equal EC50 value.
Competitive binding assays demonstrated that L-HCA could displace the binding of [3H]-glutamate to brain membranes with a Ki value of 67 µM. Autoradiographic studies revealed that the pattern of [3H]-glutamate displacement by L-HCA was essentially identical to that of NMDA, further supporting their interaction with the same receptor population.
The neurotoxic effects of L-HCA also mirrored those of NMDA. In the ex vivo chick retina, L-HCA induced a pattern of cytopathology that was characteristic of NMDA-induced excitotoxicity and distinct from that caused by kainic acid. This neurotoxicity could be blocked by a range of NMDA antagonists, with a direct correlation between their potency against NMDA and L-HCA.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization studies of this compound.
| Parameter | Value | Species/Tissue | Experimental Model | Reference |
| EC50 | 56.1 µM | Rat Striatum | [3H]Acetylcholine Release | |
| IC50 (vs. NMDA-evoked [3H]ACh release) | ||||
| Mg2+ | 25.8 µM | Rat Striatum | [3H]Acetylcholine Release | |
| 2-amino-7-phosphonoheptanoate | 51.2 µM | Rat Striatum | [3H]Acetylcholine Release | |
| 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | 20.1 µM | Rat Striatum | [3H]Acetylcholine Release | |
| Tiletamine | 0.59 µM | Rat Striatum | [3H]Acetylcholine Release | |
| MK-801 | 0.087 µM | Rat Striatum | [3H]Acetylcholine Release | |
| Ki | 67 µM | Not Specified | [3H]-Glutamate Binding |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the initial characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Endogenous L-HCA Detection
This method was developed for the quantitative determination of sulfur-containing amino acids.
-
Tissue Preparation: Rat striatal slices are prepared and incubated in a suitable physiological buffer.
-
Depolarization and Sample Collection: The slices are stimulated with a high concentration of potassium to induce depolarization-dependent release of neurotransmitters. The superfusate is collected for analysis.
-
Precolumn Derivatization: Amino acids in the collected samples are derivatized to make them detectable by the HPLC system.
-
Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column using a specific gradient elution profile.
-
Detection and Quantification: The separated amino acids are detected, and their concentrations are determined by comparing their peak areas to those of known standards.
Intracellular Electrophysiological Recording
This technique was used to measure the direct effects of L-HCA on neuronal membrane potential.
-
Animal Preparation: Anesthetized cats are used, and the corticocaudate pathway is stimulated electrically.
-
Microelectrode Placement: A glass microelectrode filled with a conducting solution is inserted into a caudate neuron to record its intracellular potential.
-
Microiontophoresis: A multi-barreled micropipette is positioned near the recorded neuron. One barrel contains L-HCA, another contains NMDA, and others may contain antagonists like (D)-AP-7.
-
Drug Application: Small, controlled currents are passed through the respective barrels to eject the drugs onto the neuronal membrane.
-
Data Acquisition: The changes in the neuron's membrane potential in response to drug application and cortical stimulation are recorded and analyzed.
[3H]Acetylcholine Release Assay
This assay measures the functional activation of NMDA receptors on cholinergic interneurons.
-
Slice Preparation: Striatal slices from rats are prepared and incubated with [3H]choline, which is taken up and converted to [3H]acetylcholine.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: The slices are exposed to various concentrations of L-HCA or NMDA, with or without antagonists.
-
Fraction Collection: The superfusate is collected in fractions over time.
-
Scintillation Counting: The amount of [3H]acetylcholine in each fraction is determined using a liquid scintillation counter. The release is expressed as a percentage of the total tritium (B154650) content of the slices.
Radioligand Binding Assay
This assay is used to determine the affinity of L-HCA for glutamate (B1630785) receptors.
-
Membrane Preparation: Brain tissue is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-glutamate) and varying concentrations of the unlabeled competitor (L-HCA or NMDA).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Washing: The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: L-HCA signaling through the NMDA receptor.
Caption: Workflow for intracellular electrophysiological recording.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002205) [hmdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Homocysteic acid - Wikipedia [en.wikipedia.org]
- 4. Release of neuroactive substances: homocysteic acid as an endogenous agonist of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homocysteic acid role in glutamatergic neurotransmission
An In-depth Technical Guide on the Role of L-Homocysteic Acid in Glutamatergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (L-HCA) is an endogenous sulfur-containing amino acid structurally analogous to glutamate (B1630785). It functions as a potent agonist at multiple subtypes of glutamate receptors, positioning it as a significant modulator of glutamatergic neurotransmission. Its activity is particularly prominent at the N-methyl-D-aspartate (NMDA) receptor, where it acts as a potent excitotoxin at elevated concentrations. L-HCA is implicated in both physiological processes, such as synaptic plasticity, and pathophysiological conditions, including neurodegenerative diseases and ischemic brain injury. This document provides a comprehensive technical overview of the receptor pharmacology, signaling pathways, and experimental methodologies associated with L-HCA's role in the glutamatergic system.
Receptor Pharmacology of this compound
L-HCA exhibits a broad spectrum of activity across both ionotropic and metabotropic glutamate receptors. Its primary actions are mediated through the NMDA receptor, though it also interacts with other receptor subtypes.
Ionotropic Glutamate Receptors (iGluRs)
L-HCA is a powerful agonist at the NMDA receptor, often demonstrating a preference for this subtype over others.[1] Its binding and activation of NMDA receptors contribute significantly to neuronal excitation and, under pathological conditions, excitotoxicity.[2][3]
-
NMDA Receptors: L-HCA binds to the glutamate recognition site on the NMDA receptor, inducing a conformational change that opens the ion channel.[2][4] This action is dependent on the presence of a co-agonist, typically glycine. The resulting influx of Ca²⁺ is a critical trigger for numerous downstream signaling cascades. The neurotoxic actions of L-HCA are effectively blocked by NMDA receptor antagonists. In striatal cholinergic interneurons, the concentration-response curve for L-HCA in evoking acetylcholine (B1216132) release is nearly identical to that of NMDA itself.
-
AMPA and Kainate Receptors: The activity of L-HCA at AMPA and kainate receptors is considerably weaker than at NMDA receptors. While some studies in specific cell types, like Purkinje cells which lack functional NMDA receptors, show that L-HCA can elicit responses via AMPA receptors, it is generally not considered a selective or potent agonist for these receptor types in most neuronal populations. In fact, some research indicates that even millimolar concentrations of L-HCA do not activate kainate-like currents in certain preparations.
Data Presentation: L-HCA Activity at Ionotropic Glutamate Receptors
| Receptor Subtype | Parameter | Value | Species/Model | Experimental Condition |
| NMDA | Kᵢ | 67 µM | Chick Retina | Inhibition of ³H-Glutamate binding |
| NMDA | EC₅₀ | 56.1 µM | Rat Striatal Slices | Evoked [³H]Acetylcholine release |
Metabotropic Glutamate Receptors (mGluRs)
L-HCA also functions as an agonist at several subtypes of metabotropic glutamate receptors, which are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems.
-
Group I mGluRs (mGluR1, mGluR5): L-HCA is a potent agonist at these receptors, stimulating phosphoinositide hydrolysis. Activation of Group I mGluRs can lead to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
-
Group II mGluRs (mGluR2, mGluR3) & Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): L-HCA and its derivatives have been shown to act as agonists at these receptor groups, typically leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. L-homocysteine sulfinic acid, a related compound, is a particularly potent agonist at mGluR2, mGluR4, mGluR6, and mGluR8.
Data Presentation: L-HCA Agonist Potency at Metabotropic Glutamate Receptors
| Receptor Subtype | Effect | Relative Potency | Cellular System |
| mGluR1 | Phosphoinositide Hydrolysis | Potent Agonist | Stably Expressing Cells |
| mGluR5 | Phosphoinositide Hydrolysis | Potent Agonist | Stably Expressing Cells |
| mGluR2 | Inhibition of cAMP | Potent Agonist | Stably Expressing Cells |
| mGluR4 | Inhibition of cAMP | Potent Agonist | Stably Expressing Cells |
| mGluR6 | Inhibition of cAMP | Potent Agonist | Stably Expressing Cells |
| mGluR8 | Phosphoinositide Hydrolysis | Potent Agonist | Stably Expressing Cells (with Gαqi9) |
Signaling Pathways and Physiological Role
The activation of glutamate receptors by L-HCA initiates complex intracellular signaling cascades that mediate its effects on neurotransmission and neuronal health.
NMDA Receptor-Mediated Signaling
The primary signaling event following L-HCA binding to NMDA receptors is a significant influx of calcium (Ca²⁺). This Ca²⁺ signal can activate a multitude of downstream effectors, including:
-
Kinases: Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and extracellular signal-regulated kinase (ERK).
-
Transcription Factors: cAMP response-element binding protein (CREB), which is involved in synaptic plasticity and cell survival.
-
Enzymes: Neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide.
Sustained activation of the ERK MAP kinase pathway is a critical step that links NMDA receptor stimulation by homocysteine derivatives to neurotoxicity.
Caption: L-HCA signaling through NMDA and Group I mGlu receptors.
Role as a Putative Neurotransmitter
Evidence suggests L-HCA may act as an endogenous neurotransmitter. It is found naturally in the mammalian central nervous system, is released from brain slices in a calcium-dependent manner upon depolarization, and may be stored in nerve terminals. Its potent and selective action on postsynaptic NMDA receptors further supports its role in synaptic transmission.
Experimental Protocols
Investigating the effects of L-HCA requires specific methodologies to assess its interaction with receptors and its influence on neuronal function.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of L-HCA for a specific glutamate receptor subtype (e.g., NMDA receptor).
Methodology:
-
Membrane Preparation: Isolate brain tissue of interest (e.g., rat cerebral cortex). Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Perform differential centrifugation to obtain a crude membrane fraction rich in postsynaptic densities. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor). Add increasing concentrations of unlabeled L-HCA to compete for binding.
-
Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand via vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-HCA. Determine the IC₅₀ value (the concentration of L-HCA that inhibits 50% of the radioligand's specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the ion currents and membrane depolarization evoked by L-HCA in single neurons.
Methodology:
-
Cell/Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from a rodent or use cultured neurons. Maintain the preparation in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Configuration: Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution. Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron's membrane potential at a desired holding potential (e.g., -60 mV). This allows for the direct measurement of ion currents flowing across the membrane.
-
Drug Application: Apply L-HCA to the neuron using a rapid perfusion system. To isolate specific receptor-mediated currents, co-apply selective antagonists (e.g., D-AP5 for NMDA receptors, CNQX for AMPA/kainate receptors).
-
Data Acquisition and Analysis: Record the inward currents evoked by L-HCA application at various concentrations. Plot the current amplitude against the L-HCA concentration to generate a dose-response curve and calculate the EC₅₀ value.
Caption: Standard experimental workflows for studying L-HCA.
Conclusion
This compound is a multifaceted endogenous compound that acts as a potent agonist at NMDA and metabotropic glutamate receptors. Its ability to powerfully activate these receptors underscores its importance in modulating synaptic activity and plasticity. However, this same potency renders it a significant excitotoxic agent when its homeostasis is disrupted, linking it to the pathology of various neurological disorders. The methodologies outlined herein provide a framework for the continued investigation of L-HCA's complex role. For drug development professionals, understanding the specific interactions of L-HCA with glutamate receptor subtypes offers potential avenues for designing novel therapeutic agents that can modulate glutamatergic tone in disease states.
References
- 1. This compound but not L-glutamate is an endogenous N-methyl-D-aspartic acid receptor preferring agonist in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an alternative cytotoxin for studying glutamate-induced cellular degeneration of Huntington's disease and normal skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteic acid as a putative excitatory amino acid neurotransmitter: I. Postsynaptic characteristics at N-methyl-D-aspartate-type receptors on striatal cholinergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homocysteic Acid: A Potential Biomarker for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge, necessitating the discovery and validation of reliable biomarkers for early diagnosis and therapeutic monitoring. Emerging evidence points to the involvement of neurotoxic metabolites in the pathophysiology of AD. One such molecule of interest is L-Homocysteic acid (L-HCA), a potent excitotoxic metabolite of the sulfur-containing amino acid, homocysteine. Elevated levels of total homocysteine (tHcy) are a well-established risk factor for Alzheimer's disease. This technical guide provides a comprehensive overview of the current state of knowledge on L-HCA as a potential biomarker for AD, with a focus on quantitative data, the underlying signaling pathways of its neurotoxicity, and the experimental protocols for its detection and quantification.
Quantitative Data on Homocysteine and this compound Levels in Alzheimer's Disease and Mild Cognitive Impairment
While direct and extensive quantitative data for this compound are still emerging, a substantial body of research has established a strong correlation between elevated levels of its precursor, total homocysteine (tHcy), and the presence and progression of Mild Cognitive Impairment (MCI) and Alzheimer's disease.
Plasma and Cerebrospinal Fluid Levels of Total Homocysteine
A meta-analysis of 35 studies, encompassing 2172 AD patients and 2289 healthy controls, revealed that blood levels of homocysteine are significantly higher in individuals with Alzheimer's disease[1][2]. However, the same analysis did not find a statistically significant difference in cerebrospinal fluid (CSF) homocysteine levels between the two groups[1][2]. Other studies have reported conflicting findings regarding CSF homocysteine levels, with some indicating an increase in AD patients[3] and others finding no significant difference compared to age-matched controls.
| Biological Matrix | Patient Group | Mean Concentration (µmol/L) | Key Findings | Reference |
| Plasma | Alzheimer's Disease | Significantly higher than controls (Ratio of Mean ≈ 1.32) | Blood Hcy is approximately one-third higher in AD patients. | |
| Mild Cognitive Impairment | 17.6 ± 7.4 | Mean plasma Hcy was significantly higher than in normal elderly subjects (15.7 ± 4.8 µmol/L). | ||
| Alzheimer's Disease | Significantly elevated (p < 0.001) | Patients with AD had significantly elevated total plasma homocysteine. | ||
| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | No significant difference from controls (Ratio of Mean ≈ 1.12) | CSF Hcy levels did not differ significantly between AD patients and controls in a large meta-analysis. | |
| Alzheimer's Disease | 115 ± 62 nmol/L | No significant difference compared to elderly controls (123 ± 89 nmol/L). | ||
| Alzheimer's Disease | Significantly higher than controls (+31%) | Increase of total Hcy concentration in the brain is suggested to be related to AD pathogenesis. |
This compound in Mild Cognitive Impairment
A preliminary study has directly implicated plasma L-HCA as a potential early diagnostic marker for MCI, a prodromal stage of AD.
| Biological Matrix | Patient Group | Cut-off Concentration | Sensitivity | Specificity | Reference |
| Plasma | Mild Cognitive Impairment vs. Negative Control | 0.116 µM | 95.7% | 70% |
Signaling Pathways and Mechanisms of this compound Neurotoxicity
L-HCA and its precursor, homocysteine, contribute to AD pathology through several interconnected mechanisms, primarily excitotoxicity, promotion of tau hyperphosphorylation, exacerbation of amyloid-beta pathology, and induction of oxidative stress.
NMDA Receptor-Mediated Excitotoxicity
L-HCA is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival. Over-activation of NMDA receptors by L-HCA leads to excessive calcium (Ca²⁺) influx into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and kinases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis. This process is known as excitotoxicity.
References
- 1. Blood and CSF Homocysteine Levels in Alzheimer’s Disease: A Meta-Analysis and Meta-Regression of Case–Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood and CSF Homocysteine Levels in Alzheimer's Disease: A Meta-Analysis and Meta-Regression of Case-Control Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine and methylmalonic acid concentrations in cerebrospinal fluid: relation with age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous L-Homocysteic Acid: A Double-Edged Sword in Neurological Health and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Endogenous L-Homocysteic acid (L-HCA), a sulfur-containing excitatory amino acid, has emerged as a critical modulator of neuronal function and a key player in the pathogenesis of various neurological disorders. Structurally similar to glutamate (B1630785), L-HCA exerts its potent effects primarily through the activation of N-methyl-D-aspartate (NMDA) receptors, positioning it at the crossroads of synaptic transmission, plasticity, and excitotoxicity. This technical guide provides a comprehensive overview of the current understanding of L-HCA, focusing on its role in both physiological and pathological states within the central nervous system (CNS). We delve into the quantitative aspects of L-HCA's actions, detail experimental methodologies for its study, and visualize its complex signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals in the field of neuroscience.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and neurotoxicity of this compound.
Table 1: Neurotoxic Concentrations of this compound
| Parameter | Value | Experimental System | Reference |
| ED50 for Neuronal Damage | ~40 µM | Fetal mouse neocortex cultures (5-minute exposure) | [1] |
| Neurotoxic Concentration Range | 3 µM - 1 mM | Fetal mouse neocortex cultures (5-minute exposure) | [1] |
| Neurotoxic Homocysteine Levels (Precursor) | 10-100 µM | In the presence of elevated glycine (B1666218) | [2] |
Table 2: Receptor Binding and Activation
| Parameter | Value | Receptor/System | Reference |
| Ki for 3H-Glu Binding Inhibition | 67 µM | NMDA Receptor | [3] |
| EC50 for NMDA Receptor Activation (GluN1/2A) | 9.7 ± 1.8 µM | Recombinant HEK293T cells | [4] |
| EC50 for NMDA Receptor Activation (GluN1/2B) | 61.8 ± 8.9 µM | Recombinant HEK293T cells |
Table 3: Physiological and Pathological Concentrations
| Analyte | Concentration | Condition/Matrix | Reference |
| Homocysteine (Hcy) | Up to 10 µM | Brain | |
| Homocysteine (Hcy) | 15-50 µM | Plasma (Hyperhomocysteinemia) | |
| This compound (HCA) | ~5 pg/mg tissue | Mouse brain (B-vitamin deficient diet) | |
| Homocysteine (Hcy) | ~1 ng/mg tissue | AppNL-G-F mouse brain |
Core Signaling Pathways
L-HCA's primary mechanism of action is through the potent activation of NMDA receptors, a subtype of ionotropic glutamate receptors. This interaction triggers a cascade of downstream events that are crucial for both normal synaptic function and, when overactivated, for neuronal death.
L-HCA-Mediated NMDA Receptor Activation and Excitotoxicity
The binding of L-HCA to the NMDA receptor, in conjunction with a co-agonist like glycine or D-serine, leads to the opening of the receptor's ion channel. This allows for the influx of extracellular Ca²⁺ and Na⁺ into the neuron. While controlled Ca²⁺ influx is vital for synaptic plasticity and learning, excessive and prolonged activation of NMDA receptors by L-HCA results in excitotoxicity. This pathological process is characterized by a massive and sustained increase in intracellular Ca²⁺ levels, which in turn activates a host of detrimental enzymatic pathways. These include the activation of proteases (e.g., calpains), phospholipases, and nitric oxide synthase (NOS), leading to the breakdown of cellular structures, membrane damage, and the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The resulting oxidative stress further damages cellular components, including lipids, proteins, and DNA, ultimately culminating in neuronal apoptosis or necrosis.
Involvement in Neurodegenerative Diseases
Elevated levels of L-HCA's precursor, homocysteine, are recognized as a risk factor for several neurodegenerative diseases, including Alzheimer's disease and dementia. The neurotoxic mechanisms of L-HCA are thought to contribute significantly to the pathology of these conditions. For instance, L-HCA can induce the accumulation of neurotoxic amyloid-β (Aβ) peptides in cortical neurons. Furthermore, the excitotoxicity and oxidative stress triggered by L-HCA can exacerbate the neuronal damage already occurring in these diseases.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of L-HCA's role in neurological health and disease. Below are outlines of key experimental protocols.
Quantification of this compound in Brain Tissue
A precise and sensitive method for quantifying L-HCA in biological samples is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and robust technique.
Protocol Outline:
-
Tissue Homogenization:
-
Excise brain tissue of interest (e.g., hippocampus, cortex) from animal models.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) on ice.
-
-
Protein Precipitation:
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, to the homogenate to remove proteins.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
-
Supernatant Derivatization (Optional but Recommended for Improved Sensitivity):
-
Collect the supernatant containing L-HCA.
-
Derivatize the amino acid group of L-HCA with a reagent that enhances its ionization efficiency and chromatographic retention (e.g., using a pre-column derivatization agent).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Separate L-HCA from other molecules in the sample based on its physicochemical properties.
-
Introduce the eluent into a tandem mass spectrometer for detection and quantification.
-
Use a stable isotope-labeled internal standard of L-HCA for accurate quantification.
-
In Vitro Neurotoxicity Assessment
Primary neuronal cultures or neuronal cell lines are invaluable for studying the direct neurotoxic effects of L-HCA and for screening potential neuroprotective compounds.
Protocol Outline:
-
Cell Culture:
-
Culture primary neurons (e.g., from fetal mouse cortex or hippocampus) or a suitable neuronal cell line (e.g., SH-SY5Y) under appropriate conditions.
-
For cell lines, differentiation into a neuronal phenotype may be required to enhance their relevance to the in vivo situation.
-
-
L-HCA Treatment:
-
Expose the cultured neurons to a range of L-HCA concentrations (e.g., from micromolar to millimolar) for a defined period (e.g., minutes to hours).
-
Include a vehicle-treated control group.
-
-
Assessment of Neuronal Viability:
-
Quantify cell death using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
-
Mechanistic Studies:
-
To investigate the underlying mechanisms of neurotoxicity, measure parameters such as:
-
Intracellular Calcium Levels: Using fluorescent calcium indicators (e.g., Fura-2 AM).
-
Reactive Oxygen Species (ROS) Production: Using fluorescent probes like DCFH-DA.
-
Apoptosis: By TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.
-
-
Animal Models for Studying L-HCA Effects
Animal models are essential for understanding the in vivo consequences of elevated L-HCA and for testing therapeutic interventions.
Commonly Used Animal Models:
-
Dietary Models: Mice or rats can be fed diets deficient in B vitamins (folate, B6, B12) to induce hyperhomocysteinemia, leading to an increase in L-HCA levels.
-
Genetic Models: Genetically modified mice with deficiencies in enzymes involved in homocysteine metabolism (e.g., cystathionine (B15957) β-synthase (CBS) knockout mice) exhibit chronically elevated homocysteine levels.
-
Direct Administration: L-HCA can be directly administered to animals via intracerebroventricular (ICV) or intraperitoneal (IP) injections to study its acute effects.
Assessment of Neurological Outcomes:
-
Behavioral Testing: A battery of behavioral tests can be used to assess cognitive function (e.g., Morris water maze, Barnes maze), motor function, and anxiety-like behavior.
-
Histopathology: Brain tissue can be examined for signs of neuronal damage, apoptosis, and neuroinflammation using techniques like Nissl staining, TUNEL staining, and immunohistochemistry for markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Electrophysiology: Techniques like in vivo or in vitro electrophysiology can be used to measure changes in synaptic transmission and plasticity.
Conclusion and Future Directions
Endogenous this compound is a potent neuromodulator with a clear dual role in the central nervous system. Its function as an agonist at NMDA receptors is fundamental to synaptic physiology, but its overactivation is a significant contributor to excitotoxic neuronal damage. The link between elevated levels of its precursor, homocysteine, and a range of neurodegenerative diseases underscores the clinical relevance of understanding L-HCA's mechanisms of action.
Future research should focus on further elucidating the specific signaling pathways downstream of L-HCA-mediated NMDA receptor activation in different neuronal populations and disease states. The development of selective antagonists for L-HCA's actions at the NMDA receptor could represent a promising therapeutic strategy for mitigating excitotoxicity in conditions such as stroke, traumatic brain injury, and neurodegenerative disorders. Furthermore, a deeper understanding of the regulation of endogenous L-HCA synthesis and metabolism may reveal novel targets for therapeutic intervention aimed at maintaining neurological health and preventing disease progression. The methodologies and data presented in this guide provide a solid foundation for advancing these critical areas of research.
References
L-Homocysteic Acid: A Critical Mediator in Homocysteine Metabolism and Neurotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homocysteic acid (L-HCA), a structural analog of the excitatory neurotransmitter L-glutamate, is an endogenous metabolite derived from the sulfur-containing amino acid L-homocysteine. Elevated levels of its precursor, homocysteine (a condition known as hyperhomocysteinemia), are an established independent risk factor for a multitude of pathologies, most notably cardiovascular and neurodegenerative diseases. While much of the research has focused on homocysteine itself, there is a growing body of evidence suggesting that L-HCA is a key mediator of the excitotoxic effects associated with hyperhomocysteinemia. This technical guide provides a comprehensive overview of the relationship between this compound and homocysteine metabolism, its physiological and pathological roles, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the homocysteine-L-homocysteic acid axis in disease.
Introduction to Homocysteine Metabolism
Homocysteine is a non-proteinogenic amino acid that occupies a central branch point in the metabolism of methionine, an essential amino acid. The intracellular concentration of homocysteine is tightly regulated by two primary metabolic pathways: remethylation and transsulfuration.[1][2]
-
Remethylation Pathway: In this pathway, homocysteine is recycled back to methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, and utilizes 5-methyltetrahydrofolate (the active form of folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily active in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase, which uses betaine (B1666868) as the methyl donor.[3][4]
-
Transsulfuration Pathway: This pathway commits homocysteine to catabolism. Homocysteine condenses with serine to form cystathionine (B15957) in a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). Cystathionine is then cleaved by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CSE), to produce cysteine, α-ketobutyrate, and ammonia. Cysteine can then be incorporated into proteins or the major intracellular antioxidant, glutathione.[3]
Disruptions in these pathways, often due to genetic defects in the involved enzymes or deficiencies in the cofactor vitamins (B6, B9, and B12), can lead to an accumulation of homocysteine, resulting in hyperhomocysteinemia.
References
- 1. Cysteine Dioxygenase: A Robust System for Regulation of Cellular Cysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor-mediated ERK 1/2 pathway is involved in PFHxS-induced apoptosis of PC12 cells [ouci.dntb.gov.ua]
- 4. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Endogenous Neuromodulator: A Technical Guide to L-Homocysteic Acid's Physiological Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocysteic acid (L-HCA), a structural analogue of the excitatory neurotransmitter glutamate, is an endogenous amino acid implicated in a range of physiological and pathophysiological processes within the central nervous system (CNS). As a potent agonist at N-methyl-D-aspartate (NMDA) receptors, L-HCA plays a significant role in neuronal signaling and excitotoxicity.[1][2] Its precursor, L-homocysteine (Hcy), is a more commonly measured biomarker, with elevated levels (hyperhomocysteinemia) being an established risk factor for various neurological and vascular diseases.[3][4][5] This technical guide provides an in-depth overview of the physiological concentrations of L-HCA and its precursor Hcy, details established experimental protocols for their quantification, and visualizes their key signaling pathways.
Data Presentation: Quantitative Concentrations of this compound and Homocysteine
The following tables summarize the reported physiological and pathological concentrations of this compound and Homocysteine in various human biological fluids. Due to the relative scarcity of direct L-HCA quantification in literature, data for its more frequently monitored precursor, Homocysteine, is also provided to offer a broader context of the metabolic landscape.
Table 1: Concentrations of this compound (L-HCA) in Human Biological Fluids
| Biological Matrix | Condition | Concentration Range (µmol/L) | Reference(s) |
| Cerebrospinal Fluid (CSF) | Pathological | Detected, but not consistently quantified |
Note: Quantitative physiological concentrations of L-HCA in human plasma, serum, and brain tissue are not well-established in the currently available literature.
Table 2: Concentrations of Homocysteine (Hcy) in Human Biological Fluids
| Biological Matrix | Condition | Concentration Range (µmol/L) | Reference(s) |
| Plasma/Serum | |||
| Normal/Physiological | 5 - 15 | ||
| Mild Hyperhomocysteinemia | 16 - 30 | ||
| Intermediate Hyperhomocysteinemia | 31 - 100 | ||
| Severe Hyperhomocysteinemia | > 100 | ||
| Cerebrospinal Fluid (CSF) | |||
| Normal/Physiological | 0.062 - 0.24 | ||
| Alzheimer's Disease | 0.076 - 0.66 | ||
| Parkinson's Disease | Significantly higher than controls | ||
| Amyotrophic Lateral Sclerosis (ALS) | 0.46 - 0.50 | ||
| Brain Tissue | |||
| Normal/Physiological | Levels can be higher than in CSF |
Experimental Protocols
Accurate quantification of L-HCA and Hcy is crucial for research and clinical applications. The following are detailed methodologies for their determination in biological samples.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the detection of L-HCA.
-
Sample Preparation:
-
To 100 µL of serum, plasma, or CSF, add an internal standard (e.g., a stable isotope-labeled L-HCA).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for L-HCA and the internal standard.
-
Protocol 2: Quantification of Total Homocysteine by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a widely used and robust method for measuring total Hcy (the sum of free and protein-bound forms).
-
Sample Preparation (Reduction and Derivatization):
-
To 100 µL of plasma or serum, add 10 µL of a reducing agent (e.g., tris(2-carboxyethyl)phosphine (B1197953) - TCEP) to release protein-bound homocysteine.
-
Incubate at room temperature for 30 minutes.
-
Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA).
-
Centrifuge at 12,000 x g for 10 minutes.
-
Take an aliquot of the supernatant and add a derivatizing agent (e.g., 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide - SBD-F) and a borate (B1201080) buffer (pH 9.5).
-
Incubate at 60°C for 1 hour to form a fluorescent derivative.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a buffer such as potassium phosphate (B84403) at an acidic pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 385 nm.
-
Emission Wavelength: 515 nm.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Conclusion
This technical guide provides a consolidated resource for understanding the physiological and pathological concentrations of this compound and its clinically significant precursor, Homocysteine. The detailed experimental protocols and visual representations of key pathways are intended to support researchers, scientists, and drug development professionals in their investigation of these important neuromodulators. The established link between elevated homocysteine levels and a range of neurological disorders underscores the importance of accurate quantification and a deeper understanding of the downstream effects of both Hcy and L-HCA. Further research is warranted to fully elucidate the physiological concentration ranges of L-HCA and its precise role in both health and disease.
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of homocysteine in pathology of some neurological diseases - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
- 4. Involvements of Hyperhomocysteinemia in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: L-Homocysteic Acid as a Putative Endogenous Neuromodulator
As an AI, I am unable to generate a complete, in-depth technical guide or whitepaper on a highly specialized scientific topic like "L-Homocysteic acid as a putative endogenous neuromodulator" without access to proprietary scientific databases and the full text of research articles. The information available through general web searches is often not detailed enough to fulfill the core requirements of your request, such as providing exhaustive quantitative data and detailed experimental protocols.
However, I can provide you with a foundational document that outlines the key concepts, presents a template for the data you would need to collect, and includes the requested visualizations based on generally accepted knowledge of excitatory amino acid neurotransmission. This can serve as a starting point for your own research and compilation of a more comprehensive guide.
Here is a framework for the technical guide you requested:
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (L-HCA) is a sulfur-containing excitatory amino acid that is structurally related to glutamate (B1630785). It is considered a putative endogenous neuromodulator due to its potent excitatory effects on central neurons and its interaction with glutamate receptors. This document provides a technical overview of the current understanding of L-HCA's role in the central nervous system, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used for its study.
Quantitative Data: Receptor Binding and Functional Assays
The neuromodulatory effects of L-HCA are primarily mediated through its action on ionotropic and metabotropic glutamate receptors. The following table summarizes key quantitative data from various studies. (Note: The following data is illustrative and should be populated with values from specific research articles).
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | EC50 (µM) | Reference |
| NMDA | [3H]CPP | Radioligand Binding | Rat cortical synaptosomes | - | 1,200 | - | [Cite] |
| NMDA | L-HCA | Electrophysiology | Cultured hippocampal neurons | - | - | 25 | [Cite] |
| AMPA | [3H]AMPA | Radioligand Binding | Rat cortical membranes | 5,000 | - | - | [Cite] |
| Kainate | [3H]Kainate | Radioligand Binding | Rat cerebellar membranes | 8,000 | - | - | [Cite] |
| mGluR1 | L-HCA | Calcium Imaging | HEK293 cells expressing mGluR1 | - | - | 15 | [Cite] |
| mGluR5 | L-HCA | Inositol Phosphate Assay | CHO cells expressing mGluR5 | - | - | 30 | [Cite] |
Signaling Pathways of this compound
L-HCA exerts its effects by activating multiple downstream signaling cascades upon binding to glutamate receptors. The primary pathways involve ionotropic receptor-mediated cation influx and metabotropic receptor-mediated second messenger systems.
Methodological & Application
L-Homocysteic Acid Electrophysiology: Application Notes and Protocols for Patch-Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the effects of L-Homocysteic acid (L-HCA) on neuronal ion channels. L-HCA, a structural analog of glutamate (B1630785), is an endogenous excitatory amino acid that acts as a potent agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Understanding its interaction with various receptors is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling.
Introduction to this compound in Electrophysiology
This compound is an excitatory neurotransmitter that primarily exerts its effects through the activation of ionotropic and metabotropic glutamate receptors. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of L-HCA on ion channel function with high temporal and spatial resolution. This method allows for the precise measurement of changes in membrane potential and ionic currents in response to L-HCA application, providing valuable insights into its mechanism of action at the molecular level.
Key Receptors and Signaling Pathways
L-HCA has been shown to interact with several key glutamate receptors, each linked to distinct intracellular signaling cascades.
-
N-Methyl-D-Aspartate (NMDA) Receptors: L-HCA is a potent agonist at the NMDA receptor, a ligand-gated ion channel permeable to Ca²⁺, Na⁺, and K⁺.[4] Activation of NMDA receptors by L-HCA leads to an influx of Ca²⁺, which acts as a second messenger to trigger a variety of downstream signaling pathways involved in synaptic plasticity, learning, and memory, but also excitotoxicity.[5] The activity of NMDA receptors is voltage-dependent, being blocked by Mg²⁺ at resting membrane potentials.
-
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: While primarily known as an NMDA receptor agonist, L-HCA can also activate AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the brain. AMPA receptor activation leads to Na⁺ influx and depolarization of the neuronal membrane.
-
Metabotropic Glutamate Receptors (mGluRs): L-HCA can also modulate neuronal activity through G-protein coupled metabotropic glutamate receptors. These receptors are not ion channels themselves but activate intracellular signaling cascades that can indirectly modulate ion channel activity and other cellular processes. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular Ca²⁺ and activate protein kinase C (PKC).
Quantitative Data Summary
The following table summarizes key quantitative data regarding the electrophysiological effects of this compound.
| Parameter | Receptor/Channel | Preparation | Value | Reference |
| Current Amplitude | NMDA Receptor | Rat Retinal Ganglion Cells | 10-150 pA | |
| Ki | NMDA Receptor (³H-Glu binding) | Chick Retina | 67 µM | |
| EC₅₀ | non-NMDA Receptors | Hippocampal Neurons | Similar to NMDA receptors |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for L-HCA Application
This protocol outlines the steps for performing whole-cell patch-clamp recordings to measure L-HCA-evoked currents in cultured neurons or acute brain slices.
4.1.1. Cell Preparation
-
Cultured Neurons: Plate neurons on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and culture for a suitable duration to allow for maturation and receptor expression.
-
Acute Brain Slices: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour before recording.
4.1.2. Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂ to maintain pH at 7.4.
-
Intracellular Solution (in mM): 130 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The use of a cesium-based internal solution helps to block potassium channels and isolate glutamate receptor-mediated currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of L-HCA in deionized water and store at -20°C. Dilute to the desired final concentration in aCSF on the day of the experiment.
4.1.3. Electrophysiological Recording
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Position the patch pipette over a healthy-looking neuron under visual guidance (e.g., DIC microscopy).
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV or -70 mV to record inward currents.
-
Acquire data using a patch-clamp amplifier and appropriate data acquisition software.
-
Apply L-HCA to the cell using a fast perfusion system for precise and rapid solution exchange.
-
To isolate NMDA receptor currents, recordings can be performed in the presence of AMPA/kainate receptor antagonists (e.g., CNQX) and GABA_A receptor antagonists (e.g., picrotoxin).
-
To study the voltage-dependent block of NMDA receptors, apply L-HCA at different holding potentials in the presence and absence of extracellular Mg²⁺.
-
Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways activated by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a patch-clamp experiment.
References
- 1. This compound selectively activates N-methyl-D-aspartate receptors of rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound but not L-glutamate is an endogenous N-methyl-D-aspartic acid receptor preferring agonist in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis of Extracellular L-Homocysteic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocysteic acid (L-HCA), a structural analog of the excitatory neurotransmitter glutamate, is an endogenous amino acid that has garnered significant interest in the neuroscience community. It is a potent agonist at the N-methyl-D-aspartate (NMDA) receptor and has been implicated in neurotoxic processes.[1][2] Elevated levels of L-HCA are associated with hyperhomocysteinemia, a condition linked to various neurological and vascular disorders. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular space of discrete brain regions in awake, freely moving animals, providing invaluable insights into the dynamic neurochemistry of L-HCA.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of in vivo microdialysis to measure extracellular L-HCA.
Applications
-
Neuropharmacology: Elucidate the effects of novel therapeutic agents on the extracellular dynamics of L-HCA.
-
Disease Modeling: Investigate the role of extracellular L-HCA in animal models of neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.
-
Physiological Studies: Explore the physiological regulation of extracellular L-HCA in response to various stimuli.
-
Drug Development: Assess the impact of drug candidates on L-HCA-mediated neurotransmission and neurotoxicity.
Quantitative Data Summary
Currently, there is a limited amount of published data detailing the basal extracellular concentrations of this compound in specific brain regions as measured by in vivo microdialysis. The following table provides a template for how such data would be presented and includes reference values for the structurally related excitatory amino acid, L-Glutamate, to provide context.
| Analyte | Brain Region | Animal Model | Basal Extracellular Concentration (µM) | Stimulated Extracellular Concentration (µM) | Method of Stimulation | Reference |
| This compound | e.g., Hippocampus | e.g., Rat | Data Not Available | Data Not Available | e.g., High K+ | |
| This compound | e.g., Striatum | e.g., Rat | Data Not Available | Data Not Available | e.g., Veratridine | |
| L-Glutamate | Hippocampus | Rat | 0.8 - 2.9 | ~8-fold increase | Transient Cerebral Ischemia | |
| L-Glutamate | Striatum | Rat | ~2.0 | ~2-fold increase | KCI + Bicuculline |
Experimental Protocols
Protocol 1: In Vivo Microdialysis Probe Implantation and Sample Collection
This protocol outlines the surgical implantation of a microdialysis guide cannula and the subsequent insertion of a microdialysis probe for the collection of extracellular fluid from a target brain region.
Materials:
-
Microdialysis probes suitable for small molecules (e.g., 20 kDa molecular weight cut-off).
-
Guide cannulae compatible with the chosen microdialysis probes.
-
Stereotaxic apparatus.
-
Anesthesia machine and appropriate anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Dental cement.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution.
-
Reagents for aCSF/Ringer's solution preparation (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, Na₂HPO₄, glucose).
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic and mount it in the stereotaxic apparatus.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region using stereotaxic coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy probe into the guide cannula to keep it patent.
-
Allow the animal to recover from surgery for a minimum of 24-48 hours.
-
-
Microdialysis Experiment:
-
Gently restrain the awake, freely moving animal and remove the dummy probe.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF or Ringer's solution at a low, constant flow rate (e.g., 0.5 - 2.0 µL/min).
-
Allow for a stabilization period of at least 1-2 hours before collecting baseline samples.
-
Collect dialysate samples at regular intervals (e.g., 10-30 minutes) into vials in the fraction collector.
-
For stimulation studies, introduce the stimulus (e.g., via reverse dialysis or systemic administration) after a stable baseline is established.
-
At the end of the experiment, carefully remove the probe.
-
Euthanize the animal and perfuse with saline followed by a fixative to verify probe placement histologically.
-
Protocol 2: Analysis of this compound in Microdialysates by LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of L-HCA in microdialysis samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Reversed-phase or HILIC chromatography column.
-
Mobile phase A (e.g., 0.1% formic acid in water).
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
This compound standard.
-
Internal standard (e.g., stable isotope-labeled L-HCA).
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
To each microdialysate sample (e.g., 10 µL), add an equal volume of the internal standard solution.
-
If necessary, perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Set up the LC method with a suitable gradient elution to achieve chromatographic separation of L-HCA from other components in the sample.
-
Optimize the mass spectrometer parameters for the detection of L-HCA and the internal standard. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
Generate a standard curve by analyzing a series of known concentrations of L-HCA.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for L-HCA and the internal standard.
-
Calculate the ratio of the L-HCA peak area to the internal standard peak area.
-
Determine the concentration of L-HCA in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Experimental workflow for in vivo microdialysis of L-HCA.
Caption: L-HCA mediated NMDA receptor signaling pathway.
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular analysis of homocysteic acid-induced neuronal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMDA Receptor Binding Assay of L-Homocysteic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and memory formation, is a ligand-gated ion channel activated by the neurotransmitter glutamate (B1630785). Its dysfunction is implicated in various neurological disorders, making it a significant target for drug discovery. L-Homocysteic acid (L-HCA), an endogenous sulfur-containing amino acid, has been identified as a potent agonist at the NMDA receptor.[1][2] Understanding the binding affinity of compounds like L-HCA is fundamental to characterizing their physiological roles and therapeutic potential. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.
NMDA Receptor Signaling Pathway
Upon binding of glutamate and a co-agonist, typically glycine (B1666218) or D-serine, the NMDA receptor channel opens, allowing the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity. Key molecules in this pathway include Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Mitogen-activated protein kinase (MAPK), which ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein) and the regulation of gene expression involved in learning and memory.[3][4][5]
Caption: Simplified NMDA receptor signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound at the NMDA receptor using [³H]glutamate as the radioligand.
Materials and Reagents
-
Test Compound: this compound (L-HCA)
-
Radioligand: [³H]L-glutamate (specific activity 40-70 Ci/mmol)
-
Reference Compound: Unlabeled L-glutamate
-
Co-agonist: Glycine
-
Tissue Source: Rat cerebral cortex
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Experimental Workflow
Caption: Workflow for the NMDA receptor binding assay.
Procedure
1. Membrane Preparation
-
Dissect the cerebral cortex from rat brains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh, ice-cold Homogenization Buffer and centrifuging again at 40,000 x g for 20 minutes.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations in aliquots at -80°C until use.
2. Radioligand Binding Assay
-
Thaw the membrane preparation on ice. Dilute to a final protein concentration of 100-200 µ g/well in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]glutamate (e.g., 10 nM final concentration), 50 µL of glycine (e.g., 10 µM final concentration), and 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [³H]glutamate, 50 µL of glycine, and 50 µL of a high concentration of unlabeled L-glutamate (e.g., 1 mM final concentration).
-
L-HCA Competition: 50 µL of membrane preparation, 50 µL of [³H]glutamate, 50 µL of glycine, and 50 µL of each L-HCA dilution.
-
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through PEI-presoaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the L-HCA concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of L-HCA that inhibits 50% of the specific binding of [³H]glutamate).
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to convert the IC₅₀ value to the Ki value: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]glutamate) used in the assay.
-
Kd is the dissociation constant of the radioligand for the NMDA receptor. This should be determined in a separate saturation binding experiment.
-
-
Quantitative Data
The following table summarizes the binding affinity of this compound and other common agonists for the NMDA receptor.
| Compound | Radioligand | Tissue Source | Ki (µM) | Reference |
| This compound | [³H]glutamate | Not specified | 67 | |
| L-Glutamate | [³H]CGP39653 | Rat Brain | 0.29 | |
| NMDA | [³H]glutamate | Rat Cerebral Cortex | 0.4 | |
| L-Aspartate | [³H]glutamate | Rat Cerebral Cortex | 2.0 |
Conclusion
This application note provides a comprehensive protocol for assessing the binding of this compound to the NMDA receptor. The detailed methodology, from membrane preparation to data analysis, offers a robust framework for researchers in neuroscience and drug development to characterize the interaction of novel compounds with this critical receptor. The provided quantitative data for L-HCA and other agonists serves as a valuable reference for comparative studies. Accurate determination of binding affinities is a crucial first step in elucidating the pharmacological profile of potential therapeutic agents targeting the NMDA receptor.
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocysteic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Homocysteic Acid-Induced Excitotoxicity in Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785), is a key mechanism implicated in a variety of acute and chronic neurological disorders. L-Homocysteic acid (L-HCA), an endogenous amino acid, serves as a potent excitotoxin by acting as an agonist at N-methyl-D-aspartate (NMDA) and, to a lesser extent, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] This overstimulation leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal cell death.[4][5] These events include mitochondrial dysfunction, generation of reactive oxygen species (ROS), activation of proteases and nucleases, and ultimately, apoptosis and necrosis.
Modeling excitotoxicity in vitro using neuronal cell cultures treated with L-HCA provides a valuable and reproducible system for studying the molecular mechanisms of neuronal injury and for screening potential neuroprotective compounds. This document provides detailed application notes and protocols for inducing and assessing L-HCA-mediated excitotoxicity in neuronal cell cultures.
Data Presentation: L-HCA Treatment Parameters
The optimal concentration and duration of L-HCA exposure for inducing excitotoxicity can vary depending on the neuronal cell type (e.g., primary cortical, hippocampal, or cerebellar neurons), culture density, and the specific endpoint being measured. The following tables summarize typical experimental parameters found in the literature.
Table 1: this compound Concentration Ranges for Excitotoxicity Studies
| Neuronal Cell Type | L-HCA Concentration Range | Observation | Reference |
| Fetal Mouse Cortical Neurons | 3 µM - 1 mM | Concentration-dependent neuronal loss. ED50 of approximately 40 µM for a 5-minute exposure. | |
| Primary Cortical Neurons | 0.25 mM | Approximately 30% neuronal death within 48 hours. | |
| Cerebrocortical Cultures | As low as 10 µM | Dose-dependent neurotoxicity observed after 6 days of incubation. | |
| Neuronal Cultures | 50 µM | Used to induce apoptosis and study downstream signaling pathways. |
Table 2: Time Course of this compound-Induced Neuronal Death
| L-HCA Concentration | Exposure Duration | Time to Neuronal Death Assessment | Observation | Reference |
| 3 µM - 1 mM | 5 minutes | Not specified | Induces both acute (sodium-dependent) and delayed (calcium-dependent) cell death. | |
| 50 µM | 1 hour or 18 hours (continuous) | 18 hours post-treatment | Significant increase in apoptotic cells. | |
| 0.25 mM | Continuous | 1, 3, or 5 days | Time-dependent reduction in neuronal survival, with ~80% death after 5 days. | |
| 100 µM (D,L-homocysteine) | 6 days | 6 days | Significant neuronal cell death. |
Signaling Pathways and Experimental Workflow
L-HCA Excitotoxicity Signaling Pathway
The primary mechanism of L-HCA-induced excitotoxicity involves the activation of ionotropic glutamate receptors, leading to a cascade of neurotoxic events.
Caption: L-HCA Excitotoxicity Signaling Cascade.
Experimental Workflow for Excitotoxicity Studies
A typical workflow for investigating L-HCA-induced excitotoxicity and the effects of potential neuroprotective compounds is outlined below.
Caption: Workflow for L-HCA Excitotoxicity Assay.
Experimental Protocols
Neuronal Cell Culture and L-HCA Treatment
This protocol provides a general guideline for treating primary neuronal cultures. Specifics should be optimized for your particular cell type and culture conditions.
Materials:
-
Primary neuronal cell culture (e.g., cortical, hippocampal) plated on appropriate cultureware (e.g., 96-well plates).
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).
-
This compound (L-HCA) stock solution (e.g., 10 mM in sterile water or culture medium, pH adjusted).
-
Test compounds (neuroprotective agents) if applicable.
-
Phosphate-Buffered Saline (PBS), sterile.
Procedure:
-
Culture primary neurons to the desired density and maturity (e.g., 7-14 days in vitro).
-
For neuroprotective studies: 24 hours prior to L-HCA treatment, replace the culture medium with fresh medium containing the desired concentration of the test compound. Include a vehicle control.
-
Prepare working solutions of L-HCA in pre-warmed culture medium at the desired final concentrations (e.g., 10 µM - 1 mM).
-
Remove the culture medium from the wells and replace it with the L-HCA-containing medium. For short exposure protocols (e.g., 5 minutes), subsequently wash the cells twice with pre-warmed PBS and replace with fresh, L-HCA-free culture medium (or medium containing the test compound). For continuous exposure, leave the L-HCA-containing medium on the cells for the desired duration (e.g., 18-48 hours).
-
Incubate the cells for the desired period (e.g., 18-24 hours) before proceeding to cell viability or death assays.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.
Materials:
-
Conditioned culture medium from treated and control cells.
-
LDH assay kit (commercially available kits are recommended).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Immediately before the assay, prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Carefully collect a sample of the culture supernatant (e.g., 50 µL) from each well without disturbing the cell layer and transfer it to a new 96-well plate.
-
Add the LDH reaction mixture (e.g., 100 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 20-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse control cells with a lysis buffer (often provided in the kit) and use this as a positive control.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plate with treated and control cells.
-
Microplate reader.
Procedure:
-
After the L-HCA treatment and incubation period, add MTT solution (e.g., 20 µL of a 4 mg/mL solution) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add the solubilization solution (e.g., 150-300 µL) to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
TUNEL Staining for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS).
-
TUNEL assay kit (commercially available).
-
Nuclear counterstain (e.g., Hoechst or DAPI).
-
Fluorescence microscope.
Procedure:
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells again with PBS and permeabilize them with the Triton X-100 solution for 5-15 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with Hoechst or DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptotic cells) will exhibit fluorescence, which can be quantified by counting the number of positive cells relative to the total number of cells (as determined by the nuclear counterstain).
Conclusion
The use of this compound to induce excitotoxicity in neuronal cell cultures is a robust and relevant model for studying the cellular and molecular mechanisms of neurodegeneration and for the preclinical evaluation of neuroprotective therapies. The protocols and data presented herein provide a comprehensive guide for researchers to establish and utilize this in vitro model effectively. Careful optimization of L-HCA concentration, exposure time, and choice of assessment assays will ensure reliable and reproducible results.
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of L-homocysteate-induced currents in Purkinje cells from wild-type and NMDA receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. L-homocysteate is a potent neurotoxin on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring L-Homocysteic Acid-Evoked Currents in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homocysteic acid (L-HCA), an endogenous sulfur-containing amino acid, is a potent excitotoxic agent that preferentially activates N-methyl-D-aspartate (NMDA) receptors in the central nervous system. Its involvement in neurological and neurodegenerative diseases has made it a significant target for research. This document provides detailed application notes and protocols for measuring L-HCA-evoked currents in acute hippocampal slices using the whole-cell patch-clamp technique. These guidelines are intended to assist researchers in pharmacology, neuroscience, and drug development in reliably assessing the effects of novel therapeutic compounds on L-HCA-mediated neurotransmission.
Introduction
This compound is structurally similar to the excitatory amino acid glutamate (B1630785) and has been identified as an endogenous agonist at NMDA receptors.[1][2] Elevated levels of L-HCA are associated with excitotoxicity and neuronal cell death, implicating it in the pathophysiology of various neurological disorders.[3][4][5] The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to excitotoxic insults. Therefore, studying the electrophysiological effects of L-HCA in hippocampal neurons is crucial for understanding its physiological and pathological roles.
This application note details the methodology for preparing acute hippocampal slices and performing whole-cell patch-clamp recordings to measure L-HCA-evoked currents. The protocols provided herein are based on established methods and offer a robust framework for investigating the modulation of L-HCA-induced responses by pharmacological agents.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of L-HCA and associated pharmacological agents on hippocampal neurons.
Table 1: this compound-Evoked Responses in Hippocampal CA1 Neurons
| Parameter | Value | Conditions | Reference |
| L-HCA Concentration | 25 - 300 µM | Bath application in ACSF | |
| Membrane Depolarization | Induced | At resting membrane potential | |
| Firing Pattern | Burst-like | In control ACSF | |
| Inward Current | Slow, voltage-dependent | Voltage-clamp experiments | |
| Reversal Potential | Near 0 mV | Voltage-clamp experiments | |
| Temperature Dependence | Amplitude increased by 320% when lowered from 33°C to 22°C | Between -60 and -70 mV |
Table 2: Pharmacological Modulation of this compound-Evoked Currents
| Agent | Concentration | Effect on L-HCA Response | Receptor Target | Reference |
| D-(-)-2-amino-5-phosphonovaleric acid (AP-5) | 50 µM | Blocked depolarization and burst firing; strongly reduced inward current | NMDA Receptor Antagonist | |
| D-(-)-2-amino-7-phosphonoheptanoic acid (AP-7) | 50 µM | Blocked depolarization and burst firing; strongly reduced inward current | NMDA Receptor Antagonist | |
| (+/-)-3-(2-carboxy-piperazin-4-yl)-propyl-1-phosphonic acid (CPP) | 10 - 20 µM | Blocked depolarization and burst firing | NMDA Receptor Antagonist | |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | 10 - 20 µM | No effect on depolarization or inward current | AMPA/Kainate Receptor Antagonist | |
| β-p-chlorophenylglutamate (Chlorpheg) | 0.5 - 2 mM | Potentiated L-HCA-induced inward current | L-HCA Uptake Blocker | |
| Tetrodotoxin (TTX) | 1 µM | Used to isolate postsynaptic currents | Voltage-gated Sodium Channel Blocker |
Signaling Pathway
L-HCA primarily exerts its effects through the activation of NMDA receptors, leading to a cascade of intracellular events.
Figure 1. L-HCA signaling pathway in hippocampal neurons.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Solutions:
-
Sucrose-based Artificial Cerebrospinal Fluid (aCSF) (for dissection and slicing, ice-cold and carbogenated):
-
Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
Continuously bubble with 95% O2 / 5% CO2 (carbogen).
-
-
Recording aCSF (for incubation and recording, at room temperature or 32-34°C and carbogenated):
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose.
-
Continuously bubble with carbogen.
-
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Incubation/recovery chamber
-
Carbogen gas tank (95% O2 / 5% CO2)
-
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane) until unresponsive to pain stimuli. Perform decapitation using a guillotine.
-
Brain Extraction: Quickly dissect the brain and place it in ice-cold, carbogenated sucrose-aCSF.
-
Hemisection and Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the hemispheres. For transverse hippocampal slices, make a coronal cut to block the anterior portion of the brain.
-
Slicing: Glue the cut surface of one hemisphere to the vibratome stage. Submerge the stage in the ice-cold, carbogenated sucrose-aCSF slicing chamber. Cut 300-400 µm thick transverse slices.
-
Incubation: Carefully transfer the slices to an incubation chamber containing recording aCSF, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at room temperature (22-25°C) or for 30 minutes at 32-34°C before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of L-HCA-Evoked Currents
This protocol details the procedure for whole-cell patch-clamp recordings from CA1 pyramidal neurons in acute hippocampal slices.
Materials:
-
Solutions:
-
Recording aCSF (as described in Protocol 1)
-
Intracellular (pipette) solution:
-
Composition (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA.
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
-
-
This compound stock solution
-
-
Equipment:
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Procedure:
-
Slice Transfer: Transfer a single hippocampal slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min at room temperature or 32-34°C.
-
Neuron Identification: Using the microscope, identify the CA1 pyramidal cell layer. Select a healthy-looking neuron for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Seal Formation: Approach the selected neuron with the patch pipette while applying gentle positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Recording:
-
Switch the amplifier to voltage-clamp mode. Hold the neuron at a membrane potential of -70 mV.
-
Record a stable baseline current for several minutes.
-
Bath-apply L-HCA at the desired concentration (e.g., 100 µM) through the perfusion system.
-
Record the inward current evoked by L-HCA.
-
To investigate pharmacological modulation, co-apply antagonists or potentiators with L-HCA or pre-incubate the slice with the modulator before L-HCA application.
-
-
Data Analysis: Measure the amplitude and duration of the L-HCA-evoked inward current. Compare the current characteristics in the presence and absence of modulatory compounds.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring L-HCA-evoked currents.
Figure 2. Experimental workflow for measuring L-HCA currents.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers investigating the electrophysiological effects of this compound in the hippocampus. By following these detailed methodologies, scientists can obtain reliable and reproducible data on L-HCA-evoked currents and their modulation by novel compounds. This will facilitate a deeper understanding of the role of L-HCA in neuronal function and dysfunction and aid in the development of new therapeutic strategies for neurological disorders.
References
- 1. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular analysis of homocysteic acid-induced neuronal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effect of the cysteine metabolites homocysteic acid, homocysteine and cysteic acid upon human neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing L-Homocysteic Acid Effects on Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Homocysteic acid (L-HCA) is an endogenous sulfur-containing amino acid that acts as an excitatory neurotransmitter.[1] It is a potent agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors and is implicated in various physiological and pathological processes, including synaptic plasticity and excitotoxicity.[1][2] Elevated levels of its precursor, homocysteine, are associated with neurodegenerative diseases.[3][4] Understanding the precise effects of L-HCA on synaptic transmission is crucial for elucidating its role in brain function and for the development of therapeutics targeting neurological disorders.
This document provides a detailed protocol for assessing the effects of L-HCA on synaptic transmission, focusing on electrophysiological recordings in acute hippocampal slices. The hippocampus is a key brain region for learning and memory, and its well-defined circuitry makes it an ideal model for studying synaptic plasticity.
Signaling Pathway and Experimental Overview
L-HCA exerts its primary effects by binding to the glutamate site of the NMDA receptor (NMDAR). This action mimics the effect of glutamate, leading to the opening of the NMDAR ion channel. The subsequent influx of Ca²⁺ into the postsynaptic neuron triggers a cascade of downstream signaling events that can modulate synaptic strength, including the activation of kinases like ERK MAP kinase, which can ultimately influence gene expression and cell survival or death.
The experimental workflow involves preparing acute brain slices, performing baseline electrophysiological recordings, applying L-HCA, and measuring the resulting changes in synaptic responses, such as field excitatory postsynaptic potentials (fEPSPs).
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced hippocampal long-term potentiation in rats after chronic exposure to homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
L-Homocysteic Acid ELISA Kit: Application Notes and Protocols for Biological Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homocysteic acid (L-HCA) is a non-proteinogenic amino acid that is a structural analog of the excitatory neurotransmitter L-glutamate.[1] It is formed from the oxidation of homocysteine, a key intermediate in methionine metabolism.[1][2] Emerging evidence has implicated elevated levels of L-HCA in the pathophysiology of various neurological disorders.[3][4] L-HCA acts as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. Over-activation of NMDA receptors by agonists like L-HCA can lead to excitotoxicity, a process implicated in neuronal cell death in conditions such as stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of L-HCA in a variety of biological fluids, including serum, plasma, and tissue homogenates. This tool is invaluable for researchers investigating the role of L-HCA in health and disease, as well as for professionals in drug development exploring therapeutic interventions targeting excitotoxic pathways.
Principle of the Assay
This ELISA kit utilizes the competitive inhibition enzyme immunoassay technique. The microtiter plate provided is pre-coated with a capture antibody specific for this compound. During the assay, L-HCA present in the sample or standard competes with a fixed amount of biotinylated L-HCA for binding to the capture antibody. Following an incubation period, unbound components are washed away. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated L-HCA that is bound to the antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of L-HCA in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, allowing for the determination of the L-HCA concentration in the unknown samples.
Materials Provided
| Component | Quantity | Storage |
| Pre-coated 96-well Plate | 1 plate (12 x 8 strips) | 4°C |
| L-HCA Standard | 1 vial, lyophilized | -20°C |
| Standard Diluent | 1 bottle, 20 mL | 4°C |
| Biotinylated L-HCA | 1 vial, concentrated | 4°C |
| Biotinylated L-HCA Diluent | 1 bottle, 10 mL | 4°C |
| Streptavidin-HRP | 1 vial, concentrated | 4°C |
| HRP Diluent | 1 bottle, 10 mL | 4°C |
| Wash Buffer (20X) | 1 bottle, 30 mL | 4°C |
| TMB Substrate | 1 bottle, 10 mL | 4°C (protect from light) |
| Stop Solution | 1 bottle, 10 mL | 4°C |
| Plate Sealers | 4 adhesive strips | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper
Technical Data
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Tissue Homogenates |
| Detection Range | 12.34 ng/mL - 1000 ng/mL |
| Sensitivity | < 10 ng/mL |
| Intra-Assay CV% | < 8% |
| Inter-Assay CV% | < 10% |
| Assay Time | ~ 3 hours |
| Wavelength | 450 nm |
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
L-HCA Standard: Reconstitute the lyophilized standard with 1.0 mL of Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation. Prepare a dilution series of the standard by pipetting 0.5 mL of Standard Diluent into a series of tubes. Perform serial dilutions to create standards with known concentrations covering the detection range of the assay.
-
Biotinylated L-HCA: Dilute the concentrated Biotinylated L-HCA with Biotinylated L-HCA Diluent according to the instructions on the vial label to prepare the working solution.
-
Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP with HRP Diluent according to the instructions on the vial label to prepare the working solution.
-
Wash Buffer: Dilute the 20X Wash Buffer with deionized or distilled water to prepare a 1X working solution. For example, add 30 mL of 20X Wash Buffer to 570 mL of deionized water to make 600 mL of 1X Wash Buffer.
Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant and assay immediately or aliquot and store at -80°C.
Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of Standard or Sample to the appropriate wells.
-
Add 50 µL of the prepared Biotinylated L-HCA working solution to each well.
-
Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash 3 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of the prepared Streptavidin-HRP working solution to each well.
-
Cover the plate with a new plate sealer and incubate for 30 minutes at 37°C.
-
Repeat the aspiration and wash step as in step 5, but for a total of 5 washes.
-
Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark. Monitor the color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A logarithmic or four-parameter logistic curve fit is often recommended.
-
Determine the concentration of L-HCA in the samples by interpolating the sample's mean absorbance value from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Visualization of Key Processes
Caption: Workflow diagram of the this compound competitive ELISA protocol.
Caption: L-HCA mediated excitotoxicity signaling pathway via the NMDA receptor.
References
Application Note: Quantification of L-Homocysteic Acid in Cell Culture Media using HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of L-Homocysteic acid (L-HCA) in cell culture media using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol employs a pre-column derivatization step with o-Phthaldialdehyde (OPA) to enable highly sensitive fluorescence detection of L-HCA. This method is designed for researchers investigating the roles of L-HCA in various biological processes, including excitotoxicity and neurodegenerative diseases, as well as for professionals in drug development monitoring cellular metabolic pathways. The provided protocol includes detailed steps for sample preparation, derivatization, and HPLC analysis, along with expected performance characteristics.
Introduction
This compound, a structural analog of the excitatory neurotransmitter glutamate (B1630785), is an endogenous amino acid that has garnered significant interest due to its potent activity as an N-methyl-D-aspartate (NMDA) receptor agonist.[1][2] Elevated levels of L-HCA have been implicated in excitotoxic neuronal damage and may play a role in the pathophysiology of neurodegenerative disorders.[1] Consequently, the ability to accurately quantify L-HCA in biological matrices such as cell culture media is crucial for understanding its physiological and pathological functions.
This application note provides a detailed protocol for the analysis of L-HCA in cell culture media using reversed-phase HPLC coupled with fluorescence detection. The method is based on the pre-column derivatization of L-HCA with o-Phthaldialdehyde (OPA) and a thiol-containing reagent, which yields a highly fluorescent isoindole derivative. This approach offers high sensitivity and selectivity, making it suitable for the detection of low concentrations of L-HCA typically found in cell culture supernatants.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in cell culture media is depicted below.
Figure 1: Experimental workflow for L-HCA analysis.
Materials and Reagents
-
This compound standard
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Trichloroacetic acid (TCA)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Detailed Protocols
Sample Preparation from Cell Culture Media
-
Harvest Supernatant: Collect cell culture media from the experimental setup and transfer to a centrifuge tube.
-
Protein Precipitation: To 500 µL of cell culture supernatant, add 50 µL of ice-cold 20% (w/v) Trichloroacetic acid (TCA) to achieve a final concentration of 2% TCA.[3] Vortex briefly to mix.
-
Incubation: Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Neutralization and Collection: Carefully transfer the supernatant to a new microcentrifuge tube. Neutralize the sample by adding an appropriate volume of a weak base (e.g., 1 M NaOH) to bring the pH to approximately 7.0.
-
Filtration: Filter the neutralized supernatant through a 0.22 µm syringe filter into an HPLC vial.
Pre-column Derivatization with OPA
-
Prepare OPA/3-MPA Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.25 mL of 0.1 M borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of 3-Mercaptopropionic acid (3-MPA).
-
This reagent should be prepared fresh daily and protected from light.
-
-
Derivatization Reaction:
-
In an HPLC vial insert, mix 50 µL of the prepared sample (or standard) with 50 µL of the OPA/3-MPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection. Automated derivatization using an autosampler is highly recommended for reproducibility.
-
HPLC and Fluorescence Detection
The following HPLC conditions are a starting point and may require optimization for specific instrumentation and cell culture media formulations.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 50 mM Sodium Acetate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30-50% B; 20-22 min: 50% B; 22-25 min: 50-5% B; 25-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
Method Performance Characteristics (Expected)
The following table summarizes the expected performance characteristics of the method based on typical results for OPA-derivatized amino acids. Actual performance should be validated in the user's laboratory.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 nM |
| Limit of Quantification (LOQ) | 50 - 150 nM |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% for intra-day and < 10% for inter-day |
Signaling Pathway
This compound is known to exert its biological effects primarily through the activation of NMDA receptors, a subtype of ionotropic glutamate receptors. This activation leads to an influx of calcium ions (Ca²⁺) into the cell, which then triggers a cascade of downstream signaling events.
Figure 2: L-HCA signaling via the NMDA receptor.
Activation of the NMDA receptor by L-HCA leads to an influx of calcium. This increase in intracellular calcium can activate various downstream signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway. This can subsequently lead to the phosphorylation of transcription factors like CREB and altered gene expression, ultimately influencing cellular processes such as excitotoxicity and apoptosis.
Conclusion
The HPLC method with pre-column OPA derivatization and fluorescence detection described in this application note provides a sensitive and reliable means for quantifying this compound in cell culture media. The detailed protocol for sample preparation and analysis, along with the expected performance characteristics, offers a solid foundation for researchers to implement this method in their laboratories. This analytical tool will be invaluable for studies aimed at elucidating the role of L-HCA in cellular function and disease.
References
Troubleshooting & Optimization
Troubleshooting L-Homocysteic acid agonist activity variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in L-Homocysteic acid (L-HCA) agonist activity during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing inconsistent dose-response curves with L-HCA?
A1: Inconsistent dose-response curves for L-HCA can stem from several factors related to the compound itself, the experimental setup, and the biological system. Here are key areas to investigate:
-
L-HCA Solution Integrity: this compound solutions can degrade over time. It is recommended to prepare fresh solutions for each experiment. If you must store solutions, aliquot and freeze them at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[1][2] Avoid repeated freeze-thaw cycles, as this can compromise the compound's stability.[1]
-
Cell Health and Culture Conditions: The responsiveness of cells to L-HCA can be affected by their passage number, density, and overall health.[3] High passage numbers can lead to phenotypic drift.[3] Ensure you are using cells within a consistent and low passage number range. Seeding density should also be kept consistent between experiments. Mycoplasma contamination is a common, often undetected, source of variability in cell-based assays and should be routinely tested for.
-
Assay Buffer Composition: The pH and ionic strength of your assay buffer can influence the activity of L-HCA. It is crucial to use a consistent buffer formulation for all related experiments. Some buffer components, like high concentrations of phosphate, can inhibit certain biological reactions.
-
Presence of Co-agonists: For L-HCA's activity at NMDA receptors, the presence of a co-agonist such as glycine (B1666218) or D-serine is required for receptor activation. Variability in the concentration of these co-agonists in your cell culture medium or assay buffer can lead to inconsistent L-HCA potency.
Q2: My EC50 value for L-HCA varies significantly between experiments. What could be the cause?
A2: Significant variation in the half-maximal effective concentration (EC50) is a common issue. Besides the factors mentioned in Q1, consider the following:
-
Receptor Desensitization and Internalization: Prolonged or repeated exposure of cells to an agonist like L-HCA can lead to receptor desensitization and internalization, where the receptors are removed from the cell surface. This will decrease the observable response and can affect the calculated EC50. Consider shorter incubation times or using an assay that measures an early signaling event.
-
Assay-Specific Parameters: For kinetic assays like calcium flux, the time at which the reading is taken is critical. The peak response to an agonist can vary with its concentration, and the system is often not at equilibrium. Ensure that your data acquisition parameters are consistent.
-
Serum in Cell Culture Media: If you are not serum-starving your cells before the assay, components in the serum can interfere with the assay or compete with L-HCA for binding. It is a good practice to perform agonist stimulation in serum-free media.
Q3: I am not observing any response to L-HCA in my cell line. What should I check?
A3: A lack of response could be due to several factors:
-
Receptor Expression: First, confirm that your cell line endogenously expresses the target receptors for L-HCA (e.g., specific subtypes of NMDA, AMPA, or metabotropic glutamate (B1630785) receptors). The response to L-HCA can be highly cell-type specific.
-
L-HCA Degradation: As mentioned previously, ensure the integrity of your L-HCA stock.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the response. This could be an issue with the reagents (e.g., a faulty batch of a calcium-sensitive dye) or the instrumentation.
-
Incorrect Assay Conditions: For NMDA receptor activation, ensure the absence of Mg2+ in the extracellular solution if you are measuring ion flux at resting membrane potential, as Mg2+ can block the channel. Also, confirm the presence of a co-agonist.
Quantitative Data Summary
The potency of L-HCA can vary depending on the receptor subtype and the experimental system. The following table summarizes some reported values.
| Parameter | Receptor | Value | Cell Type/System | Reference |
| EC50 | NMDA Receptor | 14 µM | Not Specified | |
| Ki | NMDA Receptor | 67 µM | Chick Retina |
Key Signaling Pathways
This compound is known to act as an agonist at several subtypes of glutamate receptors, primarily ionotropic NMDA and AMPA receptors, and also at metabotropic glutamate receptors (mGluRs).
L-HCA Signaling Pathways
Caption: Signaling pathways activated by this compound (L-HCA).
Experimental Protocols
General Protocol for Assessing L-HCA Agonist Activity using a Calcium Flux Assay
This protocol provides a general framework. Specific parameters such as cell number, dye concentration, and incubation times should be optimized for your specific cell line and experimental setup.
-
Cell Preparation:
-
Plate cells in a 96-well, black-walled, clear-bottom plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, this includes an agent like probenecid (B1678239) to prevent dye leakage.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
L-HCA Solution Preparation:
-
Prepare a stock solution of L-HCA in an appropriate solvent (e.g., water or a suitable buffer).
-
On the day of the experiment, prepare serial dilutions of L-HCA in the assay buffer to achieve the desired final concentrations.
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject the L-HCA dilutions into the wells while continuously recording the fluorescence signal.
-
Continue recording for a sufficient duration to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For each concentration of L-HCA, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the L-HCA concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 and other parameters.
-
Experimental Workflow for L-HCA Agonist Assay
Caption: A typical experimental workflow for an L-HCA calcium flux assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting L-HCA agonist activity variability.
References
Optimizing L-Homocysteic acid concentration for in vitro neurotoxicity models
Technical Support Center: L-Homocysteic Acid in Neurotoxicity Models
This guide provides in-depth technical support for researchers using this compound (L-HCA) to establish in vitro neurotoxicity models. It covers frequently asked questions, troubleshooting common experimental issues, detailed protocols, and the underlying molecular pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neurotoxicity studies?
A1: this compound (L-HCA) is a structural analog of the excitatory neurotransmitter L-glutamate. It is known to be an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] In neurotoxicity research, L-HCA is used to model excitotoxicity, a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death.[1][3] This process is implicated in various neurodegenerative diseases. Unlike glutamate, L-HCA generally undergoes limited cellular metabolism, which can provide a more stable and potent toxic insult in vitro.[4]
Q2: Which neuronal cell types are suitable for L-HCA neurotoxicity models?
A2: A variety of primary neurons and immortalized cell lines can be used. The choice depends on the specific research question.
-
Primary Cortical Neurons (mouse or rat): These are considered a gold standard as they closely mimic the in vivo environment. They are highly sensitive to excitotoxicity. Studies have shown neuronal loss in fetal mouse cortical cultures with L-HCA concentrations ranging from 3 µM to 1 mM.
-
Primary Cerebellar Granule Neurons: These have also been used to study chronic homocysteine-induced neurodegeneration.
-
SH-SY5Y (Human Neuroblastoma Cell Line): A commonly used and well-characterized cell line. It is suitable for studying apoptosis and signaling pathways. Note that some studies on the parent compound, homocysteine, show toxicity in SH-SY5Y cells only when co-cultured with glial cells like U251MG, suggesting glial involvement in the toxic mechanism.
-
Fibroblasts: Skin fibroblasts, particularly from patients with Huntington's Disease, have been shown to be sensitive to L-HCA, providing a non-neuronal model to study cellular degeneration.
Q3: How does L-HCA induce neuronal death?
A3: L-HCA primarily induces neurotoxicity by acting as a potent agonist at the NMDA receptor. This activation leads to an excessive influx of calcium (Ca²⁺) into the neuron. The resulting intracellular Ca²⁺ overload triggers a cascade of damaging downstream events, including:
-
Activation of proteases and lipases.
-
Generation of reactive oxygen species (ROS) and oxidative stress.
-
Mitochondrial dysfunction.
-
Activation of apoptotic pathways.
This entire process is termed excitotoxicity.
Troubleshooting Guide
Problem 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause 1: Uneven Cell Seeding. If cells are not seeded uniformly, wells will start with different cell numbers, leading to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column of your plate. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before moving to the incubator to ensure even settling.
-
-
Possible Cause 2: Inconsistent L-HCA Concentration. Pipetting errors or improper mixing of the L-HCA stock solution can lead to different effective concentrations across wells.
-
Solution: Prepare a master mix of the treatment media containing the final L-HCA concentration. Aliquot this master mix into the treatment wells instead of adding small volumes of a high-concentration stock directly to each well.
-
-
Possible Cause 3: Edge Effects. Wells on the outer edges of a microplate are prone to evaporation, which can concentrate solutes like L-HCA and affect cell health.
-
Solution: Avoid using the outermost wells for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier.
-
Problem 2: My cells are not showing significant toxicity, even at high L-HCA concentrations.
-
Possible Cause 1: Low NMDA Receptor Expression. The cell line you are using may have low expression levels of the NMDA receptor, making them less sensitive to L-HCA.
-
Solution: Confirm NMDA receptor expression in your cell line via Western blot or qPCR. Consider using a different cell type known to be sensitive, such as primary cortical neurons.
-
-
Possible Cause 2: Presence of NMDA Receptor Antagonists. Standard culture media may contain components that can antagonize NMDA receptors. For example, high levels of magnesium (Mg²⁺) can block the NMDA receptor channel.
-
Solution: For the duration of the L-HCA treatment, switch to a salt solution like Hank's Balanced Salt Solution (HBSS) with low or no Mg²⁺. Ensure co-agonists like glycine (B1666218) are present, as they are required for NMDA receptor activation.
-
-
Possible Cause 3: Short Exposure Time. The toxic effects of L-HCA may require a longer incubation period to manifest.
-
Solution: Perform a time-course experiment, testing various exposure durations (e.g., 5 minutes, 1 hour, 6 hours, 24 hours) to find the optimal window for observing neurotoxicity. A 5-minute exposure has been shown to be sufficient to induce neuronal loss in primary cortical neurons.
-
Problem 3: All my cells are dying, even at the lowest L-HCA concentration.
-
Possible Cause 1: Concentration is too high for the cell type. Primary neurons are often much more sensitive than immortalized cell lines.
-
Solution: Perform a wider dose-response curve, starting from a much lower concentration range (e.g., low micromolar or even nanomolar). For primary cortical neurons, effects are seen as low as 3 µM.
-
-
Possible Cause 2: Compromised Cell Health. If cells are unhealthy before treatment (e.g., overgrown, nutrient-depleted, or stressed from passaging), they will be more susceptible to any toxic insult.
-
Solution: Ensure cells are in a logarithmic growth phase and are plated at an appropriate density. Allow them to adhere and recover for at least 24 hours before starting any treatment.
-
Quantitative Data Summary
Table 1: Recommended L-HCA Concentration Ranges for In Vitro Models
| Cell Type | Concentration Range | Effective Concentration (ED50) | Exposure Time | Reference |
| Primary Mouse Cortical Neurons | 3 µM - 1 mM | ~40 µM | 5 minutes | |
| Huntington's Disease Fibroblasts | >30 mM (Glutamate) | Not specified for L-HCA ED50 | Not specified | |
| Rat Retinal Ganglion Cells | Millimolar range tested | Not specified | Not specified |
Note: The effective concentration can vary significantly based on experimental conditions such as media composition, cell density, and the presence of co-agonists.
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (powder form).
-
Solvent: Use sterile 1N NaOH to dissolve the L-HCA powder, as it is poorly soluble in neutral pH water.
-
Procedure: a. Weigh the desired amount of L-HCA powder in a sterile conical tube. b. Add 1N NaOH dropwise while vortexing until the powder is fully dissolved. c. Neutralize the solution to pH 7.4 by adding sterile 1N HCl. Monitor the pH carefully with a calibrated pH meter. d. Bring the solution to the final desired volume with sterile, nuclease-free water to create a high-concentration stock (e.g., 100 mM). e. Sterilize the final solution by passing it through a 0.22 µm syringe filter. f. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for L-HCA Induced Neurotoxicity Assay
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours in a standard culture medium.
-
Preparation of Treatment Medium: Prepare serial dilutions of L-HCA in a serum-free, low-magnesium salt solution (e.g., HBSS). Ensure the medium contains necessary co-agonists like glycine (e.g., 10-50 µM).
-
Treatment: a. Carefully aspirate the culture medium from the wells. b. Gently wash the cells once with warm, sterile PBS to remove residual serum and media components. c. Add the prepared L-HCA treatment medium to the respective wells. Include a "vehicle control" group treated with the salt solution alone.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 5 minutes to 24 hours) at 37°C and 5% CO₂.
-
Assessment of Neurotoxicity: Following incubation, quantify cell viability or death using an appropriate assay (e.g., MTT, LDH, Calcein-AM/EthD-1).
Visualizations: Pathways and Workflows
L-HCA Experimental Workflow
The following diagram outlines the standard workflow for an in vitro neurotoxicity experiment using L-HCA.
Caption: Standard workflow for an L-HCA in vitro neurotoxicity assay.
Troubleshooting Logic for Suboptimal Toxicity
This decision tree helps diagnose experiments where L-HCA fails to induce expected neurotoxicity.
Caption: Decision tree for troubleshooting low L-HCA toxicity.
Signaling Pathway: L-HCA Induced Excitotoxicity
This diagram illustrates the primary molecular pathway initiated by L-HCA binding to the NMDA receptor.
Caption: L-HCA activates NMDA receptors, leading to excitotoxicity.
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound but not L-glutamate is an endogenous N-methyl-D-aspartic acid receptor preferring agonist in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-homocysteate is a potent neurotoxin on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an alternative cytotoxin for studying glutamate-induced cellular degeneration of Huntington's disease and normal skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homocysteic Acid Application in Patch Clamp Recordings: A Technical Support Center
Welcome to the technical support center for the application of L-Homocysteic acid (L-HCA) in patch clamp recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during electrophysiological experiments involving L-HCA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in patch clamp recordings?
A1: this compound (L-HCA) is a sulfur-containing amino acid, structurally similar to glutamate.[1] It is a potent agonist for N-methyl-D-aspartate (NMDA) receptors and is used in patch clamp recordings to study the function and pharmacology of these receptors.[2][3][4] Its excitotoxic properties also make it a tool for investigating mechanisms of neuronal cell death.[5]
Q2: How do I prepare an this compound solution for my experiments?
A2: L-HCA is a white, solid compound. For patch clamp experiments, it is typically dissolved in the extracellular (bath) solution to the desired final concentration. It is recommended to prepare a high-concentration stock solution in deionized water or a suitable buffer and then dilute it in the artificial cerebrospinal fluid (aCSF) or Hanks' Balanced Salt Solution (HBSS) used for recording. Ensure the pH of the final solution is adjusted to physiological levels (typically 7.2-7.4) as acidic solutions can affect neuronal health and receptor function.
Q3: What are the typical working concentrations for L-HCA in patch clamp experiments?
A3: The effective concentration of L-HCA can vary depending on the cell type, receptor expression levels, and the specific research question. Micromolar concentrations are often sufficient to elicit responses. For example, 15 µM L-HCA has been shown to induce whole-cell currents in cerebellar granule cells. In some studies, concentrations up to 100 µM have been used to study its effects on NMDA receptors in hippocampal neurons. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can L-HCA activate other receptors besides NMDA receptors?
A4: While L-HCA is a potent NMDA receptor agonist, it can also act as a mixed agonist, activating non-NMDA receptors like AMPA and kainate receptors, particularly at higher concentrations. In cells with low or no functional NMDA receptors, such as Purkinje cells, L-HCA can appear to be selective for non-NMDA receptors. It is crucial to use specific antagonists to isolate the receptor population of interest in your recordings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable response to L-HCA application. | 1. L-HCA degradation: The compound may have degraded due to improper storage or prolonged exposure to light. 2. Low receptor expression: The cells under investigation may have a low density of NMDA receptors. 3. Incorrect solution pH: An acidic pH can protonate the amino acid, affecting its binding to the receptor. 4. Blocked receptors: The presence of Mg2+ in the extracellular solution can block the NMDA receptor channel at negative membrane potentials. | 1. Prepare fresh L-HCA solutions daily. Store the stock solution in small aliquots at -20°C and protect from light. 2. Verify receptor expression using immunocytochemistry or by testing a known potent NMDA receptor agonist. 3. Check and adjust the pH of your final recording solution to 7.2-7.4. 4. Use a nominally Mg2+-free extracellular solution or hold the cell at a depolarized potential to relieve the Mg2+ block. |
| Rapid decline in the current response (Desensitization). | 1. Receptor desensitization: Prolonged exposure to L-HCA can cause NMDA receptors to enter a desensitized state. This is particularly prominent for GluN2B-containing receptors. 2. Ca2+-dependent inactivation: The influx of Ca2+ through the NMDA receptor can trigger intracellular signaling cascades that lead to receptor inactivation. | 1. Apply L-HCA for short durations using a fast perfusion system. Allow for a sufficient wash-out period between applications for receptor recovery. 2. Include a calcium chelator (e.g., BAPTA) in your intracellular solution to buffer changes in intracellular calcium concentration. |
| Cell death or irreversible changes in cell health. | 1. Excitotoxicity: L-HCA is a known excitotoxin. High concentrations or prolonged application can lead to excessive Ca2+ influx and trigger apoptotic or necrotic cell death pathways. 2. Osmolarity mismatch: Incorrect osmolarity of the L-HCA containing solution can induce osmotic stress on the cell. | 1. Use the lowest effective concentration of L-HCA. Limit the duration of application. Consider including NMDA receptor antagonists like AP5 or MK-801 in control experiments to confirm the effect is receptor-mediated. 2. Measure and adjust the osmolarity of your final recording solution to be within the physiological range for your cell type. |
| High variability in responses between cells. | 1. Heterogeneous receptor expression: Different cells, even within the same culture or slice, can express varying levels and subunit compositions of NMDA receptors. 2. Inconsistent drug application: The local concentration of L-HCA reaching the cell may vary between experiments due to differences in perfusion rate or pipette placement. | 1. Characterize the NMDA receptor subunit composition of your cells if possible. Analyze a larger number of cells to obtain statistically significant data. 2. Standardize your drug application protocol. Ensure consistent perfusion rates and positioning of the application pipette relative to the recorded cell. |
Quantitative Data Summary
Table 1: L-HCA Affinity for NMDA Receptor Subtypes
| NMDA Receptor Subunit | EC50 (µM) | Desensitization by L-HCA | Reference |
| GluN1/GluN2A | 9.7 ± 1.8 | No significant desensitization | |
| GluN1/GluN2B | 61.8 ± 8.9 | Fast and almost complete desensitization |
EC50 values represent the concentration of L-HCA required to elicit half-maximal current response.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add deionized water to create a stock solution of a high concentration (e.g., 10 mM).
-
Vortex the solution until the L-HCA is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Whole-Cell Voltage-Clamp Recording of L-HCA-Evoked Currents
-
Prepare the recording chamber with artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.
-
Transfer the brain slice or cultured cells to the recording chamber and allow them to equilibrate.
-
Pull a borosilicate glass pipette with a resistance of 3-5 MΩ and fill it with the appropriate intracellular solution.
-
Establish a giga-ohm seal with a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Begin recording the baseline current.
-
Apply L-HCA at the desired concentration using a perfusion system.
-
Wash out the L-HCA with aCSF and allow the current to return to baseline before subsequent applications.
-
Record the evoked currents and analyze the amplitude, kinetics, and other relevant parameters.
Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Troubleshooting workflow for lack of response to L-HCA.
Caption: Logical relationships in L-HCA-induced NMDA receptor desensitization.
References
- 1. Homocysteic acid - Wikipedia [en.wikipedia.org]
- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively activates N-methyl-D-aspartate receptors of rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of N-Methyl-D-Aspartate Receptor Activation in Homocysteine-Induced Death of Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Homocysteic Acid Interference in Colorimetric Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with colorimetric protein assays in the presence of L-Homocysteic acid (L-HCA).
Troubleshooting Guide
Problem: Inaccurate Protein Concentration in the Presence of this compound
Unexpectedly high or variable protein concentration readings can occur when samples contain this compound (L-HCA). This interference is most pronounced in copper-based assays like the Bicinchoninic Acid (BCA) and Lowry assays.
Likely Cause:
This compound, a sulfonic acid analog of glutamate, is hypothesized to interfere with copper-based protein assays by reducing cupric ions (Cu²⁺) to cuprous ions (Cu⁺). This is the same chemical reaction that proteins induce in these assays to generate a colorimetric signal. The sulfonate group in L-HCA likely contributes to this reducing potential, leading to a false-positive signal and an overestimation of the protein concentration. While direct studies on L-HCA interference are limited, this mechanism is supported by the known interference of other sulfur-containing compounds and amino acid analogs. For instance, sulfo-N-hydroxysuccinimide (sulfo-NHS), which also contains a sulfonate group, is a known interferent in the BCA assay due to its ability to reduce Cu²⁺.[1][2]
Affected Assays:
-
Bicinchoninic Acid (BCA) Assay: Highly susceptible to interference due to the copper reduction step.
-
Lowry Assay: Also susceptible due to its reliance on copper reduction.
-
Bradford Assay: Less likely to be affected by the same mechanism, as it is based on the binding of Coomassie dye to proteins, primarily basic and aromatic amino acid residues. However, interactions between L-HCA and the dye cannot be entirely ruled out without specific testing.
Quantitative Data Summary: Analogous Compound Interference
| Interfering Substance | Assay | Concentration of Interferent | Observed Effect on Absorbance | Reference |
| Sulfo-NHS | BCA | 5 mM | Significant increase in absorbance at 562 nm, comparable to BSA | [2] |
Experimental Protocols for Mitigation
When L-HCA is suspected of interfering with your protein assay, the following methods can be employed to mitigate its effects.
Method 1: Sample Dilution
This is the simplest approach if the protein concentration is high enough to remain within the assay's detection range after dilution.
Protocol:
-
Create a series of dilutions of your sample containing L-HCA using a buffer that is compatible with your chosen protein assay.
-
Assay each dilution according to the protein assay manufacturer's instructions.
-
Prepare a parallel set of standards diluted in the same buffer.
-
Calculate the protein concentration for each dilution.
-
If the calculated concentration becomes consistent at higher dilutions, it indicates that the interference from L-HCA has been minimized.
Method 2: Protein Precipitation (Acetone)
This method effectively removes L-HCA and other small molecule interferents from the protein sample.
Protocol:
-
To 1 volume of your protein sample in a microcentrifuge tube, add 4 volumes of ice-cold acetone (B3395972).
-
Vortex the mixture thoroughly and incubate at -20°C for 60 minutes or on ice for 30 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant which contains the L-HCA.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
-
Proceed with your colorimetric protein assay as per the manufacturer's protocol.
Method 3: Protein Precipitation (Trichloroacetic Acid - TCA)
TCA precipitation is a more stringent method for removing non-protein contaminants.
Protocol:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA).
-
Vortex and incubate the mixture on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 200 µL of cold acetone and centrifuging at 14,000 rpm for 5 minutes at 4°C.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in a buffer compatible with your protein assay.
Visual Guides
Caption: Troubleshooting workflow for L-HCA interference.
Caption: Hypothesized mechanism of L-HCA interference.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a problem in protein assays?
A1: this compound is a potential interfering substance in colorimetric protein assays, particularly those that rely on the reduction of copper ions, such as the BCA and Lowry assays. Its chemical structure, containing a sulfonate group, may allow it to reduce Cu²⁺ to Cu⁺, mimicking the reaction of proteins and leading to an overestimation of protein concentration.
Q2: Which protein assay is least affected by this compound?
A2: The Bradford assay is likely the least affected by L-HCA. Its mechanism is based on the binding of Coomassie dye to proteins, which is a different chemical principle than the copper reduction used in BCA and Lowry assays. However, to be certain, it is recommended to run a control sample of L-HCA in the Bradford assay to confirm the absence of interference.
Q3: Can I create a standard curve in the presence of this compound to correct for the interference?
A3: While it is possible to prepare your protein standards in a buffer containing the same concentration of L-HCA as your samples, this approach may not be completely accurate. The interaction between L-HCA and the assay reagents may not be linear or additive with the protein-reagent interaction.[2] Therefore, removing the interfering substance via dilution or precipitation is the recommended approach for the most accurate results.
Q4: My sample contains both this compound and detergents. What should I do?
A4: In this case, protein precipitation (either with acetone or TCA) is the most robust method. This will remove both the L-HCA and the detergents, which are also known to interfere with many protein assays. After precipitation, the clean protein pellet can be resuspended in a buffer that is compatible with your chosen assay.
Q5: Are there alternative methods to quantify protein in the presence of L-HCA?
A5: Yes, if colorimetric assays prove to be problematic, you can consider alternative protein quantification methods that are less susceptible to interference from small molecules. These include:
-
Amino Acid Analysis (AAA): This is a highly accurate method that involves hydrolyzing the protein and quantifying the individual amino acids.
-
UV Absorbance at 280 nm: This method is quick but requires a pure protein sample and is dependent on the number of tryptophan and tyrosine residues. It is less likely to be interfered with by L-HCA.
-
Fluorescence-based assays: Some fluorescence-based assays may offer better compatibility, but this would need to be tested empirically.
References
Preventing excitotoxicity in control groups for L-Homocysteic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unintended excitotoxicity in control groups during L-Homocysteic acid (L-HCA) experiments.
Troubleshooting Guide: Unexpected Cell Death in Control Groups
Unexpected neuronal death in control groups can compromise the validity of L-HCA excitotoxicity studies. This guide provides a systematic approach to identifying and resolving common issues.
Initial Assessment:
-
Microscopic Examination: Regularly inspect your control cultures under a microscope. Look for signs of unhealthy neurons, such as neurite blebbing, cell body swelling or shrinkage, and detachment from the culture surface.
-
Quantify Cell Death: Use a simple viability assay, like Trypan Blue exclusion, for a quick estimation of cell death percentage.
| Observed Problem | Potential Cause | Recommended Solution |
| High basal cell death in all control wells. | Culture Medium Composition: Standard neuronal culture media, such as Neurobasal™ medium, can contain concentrations of certain amino acids (e.g., L-cysteine) that are sufficient to cause excitotoxicity in mature neuronal cultures through NMDA receptor activation.[1][2] | - Switch to a basal medium with lower concentrations of potentially excitotoxic amino acids, such as Minimum Essential Medium (MEM).- If using Neurobasal™, consider preparing a custom formulation with reduced L-cysteine.- Supplement your control medium with a low concentration of an NMDA receptor antagonist (e.g., 50 µM D-APV) to block basal excitotoxicity.[1][2] |
| Poor Quality of Media/Reagents: Expired or improperly stored media, supplements (e.g., B-27), or coating reagents can be toxic to neurons. | - Always check the expiration dates of all reagents.- Use fresh lots of media and supplements. Aliquot supplements to avoid repeated freeze-thaw cycles.- Ensure proper storage conditions are maintained. | |
| Clumped or aggregated neuronal growth. | Suboptimal Plate Coating: Insufficient or uneven coating of culture vessels with adhesion factors (e.g., poly-D-lysine, laminin) can lead to poor neuronal attachment and survival. | - Ensure complete and even coating of the culture surface.- Optimize the concentration and incubation time of the coating solution.- Consider using a combination of coating substrates. |
| Inconsistent cell death across different wells/plates. | Inconsistent Seeding Density: Plating neurons at too high or too low a density can affect their health and survival. | - Optimize the seeding density for your specific neuronal type and culture duration.- Ensure a single-cell suspension before plating to achieve even distribution. |
| Improper Handling Technique: Agitation, rapid temperature changes, or extended exposure to air during media changes can stress the neurons. | - Handle neuronal cultures gently. Avoid vigorous pipetting.- Pre-warm all media and solutions to 37°C before adding to the cultures.- Minimize the time cultures are outside the incubator. | |
| Evidence of microbial contamination (cloudy media, pH changes). | Bacterial or Fungal Contamination: Contamination can rapidly lead to widespread cell death. | - Immediately discard contaminated cultures.- Thoroughly clean and sterilize all equipment and work surfaces.- Review and reinforce aseptic techniques. Use sterile reagents and filter-sterilize any solutions prepared in-house. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable negative control for an L-HCA excitotoxicity experiment?
A1: A robust negative control group should consist of neuronal cultures maintained in the same experimental medium as the L-HCA treated groups but without the addition of L-HCA. This medium should be confirmed to not induce basal excitotoxicity. If your basal medium is found to be excitotoxic, a more appropriate control would be the basal medium supplemented with an NMDA receptor antagonist like D-APV (D-2-amino-5-phosphonovalerate) to establish a baseline of healthy, non-stimulated neurons.
Q2: At what point in my neuronal culture are the cells most susceptible to excitotoxicity?
A2: The susceptibility of neurons to excitotoxicity increases with their maturity in culture. Mature neurons (typically after 10-14 days in vitro) express a higher density of functional NMDA receptors, making them more vulnerable to excitotoxic insults from compounds like L-HCA or even components of the culture medium.
Q3: Can I use serum in my neuronal cultures?
A3: It is generally recommended to use serum-free media for excitotoxicity studies. Serum contains a complex and variable mixture of growth factors, hormones, and amino acids, which can interfere with the experiment and introduce variability. Serum-free supplements like B-27 are designed to support neuronal survival in the absence of serum.
Q4: How can I confirm that the cell death I observe is due to excitotoxicity?
A4: To confirm that cell death is mediated by excitotoxicity, you can include a control group pre-treated with a specific NMDA receptor antagonist, such as MK-801 or D-APV, before exposing the cells to L-HCA. A significant reduction in cell death in the presence of the antagonist would indicate that the observed toxicity is indeed mediated by NMDA receptor activation.
Q5: What are the most common assays to quantify excitotoxicity?
A5: The most common and reliable assays for quantifying excitotoxicity include:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A colorimetric assay that measures the metabolic activity of viable cells. A decrease in signal indicates cell death.
-
Fluorescent Viability Stains: Dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stain dead cells red) allow for direct visualization and quantification of live versus dead cells.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and expected outcomes for L-HCA induced excitotoxicity experiments.
Table 1: this compound (L-HCA) Dose-Response in Primary Neuronal Cultures
| L-HCA Concentration | Exposure Time | Expected Cell Death (%) | Primary Cell Type | Reference |
| 50 µM | 18 hours | ~27% (Apoptotic Nuclei) | Cortical Neurons | [3] |
| 100 µM | 24 hours | Significant Neuronal Loss | Hippocampal Neurons | |
| 500 µM | 24 hours | >50% | Cortical Neurons |
Note: The exact percentage of cell death can vary depending on the specific neuronal type, culture age, and assay used.
Table 2: Neuroprotective Agent Concentrations and Efficacy
| Neuroprotective Agent | Concentration | Efficacy | Target | Reference |
| D-APV | 50 µM | Complete protection against Neurobasal™-induced toxicity. | NMDA Receptor Antagonist (Competitive) | |
| MK-801 | 10 µM | Significant protection against glutamate-induced excitotoxicity. | NMDA Receptor Antagonist (Non-competitive) | |
| Memantine | 12 µM | Ameliorated homocysteine-induced neurotoxicity. | NMDA Receptor Antagonist (Uncompetitive) |
Table 3: Comparison of Common Excitotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| LDH Assay | Measures release of lactate dehydrogenase from damaged cells. | Simple, reliable, and reflects loss of membrane integrity. | Can have a low signal-to-noise ratio if basal cell death is high. |
| MTT Assay | Measures mitochondrial reductase activity in viable cells. | Sensitive and widely used. | Can be confounded by changes in cellular metabolism that are not directly related to cell death. |
| Calcein-AM / PI Staining | Fluorescent staining of live (green) and dead (red) cells. | Allows for direct visualization and quantification. | Requires fluorescence microscopy or a plate reader with fluorescence capabilities. |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity with this compound (L-HCA) in Primary Cortical Neurons
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Plating medium (e.g., Neurobasal™ medium with B-27™ supplement, Glutamax™, and Penicillin-Streptomycin)
-
Experimental medium (e.g., Minimum Essential Medium (MEM) with B-27™ supplement)
-
This compound (L-HCA) stock solution (e.g., 10 mM in sterile water)
-
Poly-D-lysine coated 96-well plates
-
Sterile, deionized water
Procedure:
-
Cell Plating:
-
Plate primary cortical neurons onto poly-D-lysine coated 96-well plates at an optimized density (e.g., 1 x 10^5 cells/well).
-
Culture the cells in plating medium at 37°C in a humidified 5% CO2 incubator.
-
-
Neuronal Maturation:
-
After 24 hours, replace half of the plating medium with fresh plating medium.
-
Allow the neurons to mature for 10-14 days in vitro (DIV). Replace half of the medium every 3-4 days.
-
-
Induction of Excitotoxicity:
-
On the day of the experiment, gently remove the plating medium and wash the cells once with pre-warmed experimental medium (MEM with B-27™).
-
Prepare serial dilutions of L-HCA in the experimental medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Add the L-HCA-containing medium or vehicle control (experimental medium alone) to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of Cell Viability:
-
Following incubation, quantify neuronal cell death using a preferred method such as the LDH assay or MTT assay.
-
Protocol 2: Assessment of Neuroprotection using an NMDA Receptor Antagonist
Materials:
-
Same as Protocol 1
-
NMDA receptor antagonist stock solution (e.g., 1 mM MK-801 in sterile water)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment with Neuroprotective Agent:
-
On the day of the experiment, gently remove the plating medium and wash the cells once with pre-warmed experimental medium.
-
Prepare the NMDA receptor antagonist (e.g., MK-801) in the experimental medium at the desired final concentration (e.g., 10 µM).
-
Add the antagonist-containing medium to the designated "neuroprotection" wells. For the "L-HCA only" and "vehicle control" wells, add experimental medium without the antagonist.
-
Incubate the plates for a pre-treatment period (e.g., 1 hour) at 37°C in a humidified 5% CO2 incubator.
-
-
Induction of Excitotoxicity:
-
Prepare L-HCA in experimental medium at a concentration that induces significant cell death (e.g., 100 µM).
-
Add the L-HCA solution to the "neuroprotection" and "L-HCA only" wells.
-
Add an equal volume of experimental medium to the "vehicle control" wells.
-
-
Incubation and Assessment:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Caption: L-HCA mediated excitotoxicity signaling pathway.
Caption: General experimental workflow for an in vitro neuroprotection assay.
References
Improving the sensitivity of L-Homocysteic acid detection by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of L-Homocysteic acid (L-HCA) detection by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal results during the analysis of this compound.
Q1: Why is my this compound signal intensity unexpectedly low?
Low signal intensity for L-HCA can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Suboptimal Sample Preparation: L-HCA may be lost during sample cleanup. Inefficient protein precipitation or poor recovery from solid-phase extraction (SPE) can significantly reduce the amount of analyte reaching the instrument. It is crucial to use a validated sample preparation method. For instance, a combination of protein precipitation with ice-cold acetonitrile (B52724) followed by SPE has been shown to be effective for biological samples like serum and urine.[1][2]
-
Inefficient Chromatographic Retention: L-HCA is a highly polar compound and may exhibit poor retention on traditional reversed-phase columns, leading to elution near the void volume where matrix effects are often most pronounced.[3] The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is a common strategy to improve retention of polar compounds like L-HCA.[1]
-
Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer must be optimized for L-HCA. This includes the ionization mode, capillary voltage, gas flows, and collision energy. It is recommended to perform an infusion of an L-HCA standard to determine the optimal parameters for your specific instrument.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of L-HCA in the mass spectrometer's source, leading to a lower signal. The use of a stable isotope-labeled internal standard can help to compensate for these effects.
Q2: How can I reduce high background noise in my L-HCA chromatogram?
High background noise can mask the L-HCA peak and negatively impact the limit of detection.
-
Contaminated Solvents or Reagents: Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise.
-
Carryover from Previous Injections: If a high concentration sample was run previously, carryover can lead to ghost peaks and an elevated baseline. Implement a robust needle wash protocol and consider injecting blank samples between experimental samples.
-
Inadequate Sample Cleanup: Complex biological matrices can introduce a multitude of interfering compounds. Enhancing the sample preparation procedure, for example by incorporating a solid-phase extraction (SPE) step, can result in a cleaner extract and lower background.
-
Non-Volatile Buffers or Ion-Pairing Reagents: The use of non-volatile buffers or certain ion-pairing reagents like trifluoroacetic acid (TFA) can contaminate the mass spectrometer and lead to high background noise. If an ion-pairing reagent is necessary, consider volatile options like formic acid or acetic acid at low concentrations.
Q3: What causes poor peak shape for this compound, and how can I fix it?
Poor peak shape, such as tailing or fronting, can compromise resolution and integration accuracy.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Secondary Interactions with the Column: L-HCA can interact with active sites on the column, leading to peak tailing. The use of modern, well-endcapped columns can minimize these interactions. For HILIC separations, ensuring the column is properly equilibrated is crucial.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of L-HCA and its interaction with the stationary phase. Optimizing the mobile phase pH can improve peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
Q4: How do I identify and mitigate matrix effects for L-HCA analysis?
Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a common challenge in LC-MS/MS.
-
Post-Column Infusion: This technique can be used to identify regions in the chromatogram where matrix effects occur. A constant flow of L-HCA standard is infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Dips or peaks in the baseline indicate ion suppression or enhancement, respectively.
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for L-HCA. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
-
Improved Sample Preparation: More rigorous sample cleanup, such as solid-phase extraction (SPE), can remove many of the interfering matrix components.
-
Chromatographic Separation: Modifying the chromatographic method to separate L-HCA from the interfering compounds can also mitigate matrix effects. This may involve adjusting the gradient, changing the column, or using a different chromatographic mode like HILIC.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for sensitive L-HCA analysis?
For high sensitivity analysis of L-HCA in biological matrices, a multi-step sample preparation protocol is often required. A combination of protein precipitation followed by solid-phase extraction (SPE) has been shown to be effective. Protein precipitation with a cold organic solvent like acetonitrile removes the bulk of proteins, while a subsequent SPE step provides further cleanup and can be used to concentrate the analyte.
Q2: Which type of chromatography is best for this compound, and why?
Due to its high polarity, this compound is often poorly retained on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method for retaining and separating polar compounds like L-HCA. HILIC columns have a polar stationary phase and use a mobile phase with a high percentage of organic solvent, which facilitates the retention of polar analytes.
Q3: What are the key mass spectrometry parameters to optimize for L-HCA?
To maximize sensitivity, it is crucial to optimize the mass spectrometer's parameters for L-HCA. This typically involves:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. L-HCA can be detected in either positive or negative ion mode, and the optimal polarity should be determined experimentally.
-
Precursor and Product Ions: The most abundant and specific precursor ion (the molecular ion or an adduct) and product ions (fragments) should be selected for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
-
Source Parameters: Voltages, temperatures, and gas flows in the ion source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, should be systematically optimized to achieve the highest signal intensity.
-
Collision Energy: The collision energy in the collision cell should be optimized to produce the most intense and stable fragment ions.
Q4: Should I use a derivatization agent for this compound analysis?
While derivatization can be used to improve the chromatographic properties and ionization efficiency of some amino acids, it is not always necessary for L-HCA analysis, especially when using HILIC chromatography. Derivatization adds an extra step to the sample preparation workflow, which can introduce variability. However, if sufficient sensitivity cannot be achieved with direct analysis, derivatization could be explored as an option.
Q5: How does stable isotope dilution improve L-HCA quantification?
Stable isotope dilution (SID) is a powerful technique for accurate and precise quantification in LC-MS/MS. It involves adding a known amount of a stable isotope-labeled version of L-HCA (e.g., containing 13C or 15N) to the sample at the beginning of the sample preparation process. This internal standard behaves almost identically to the endogenous L-HCA throughout extraction, chromatography, and ionization. By measuring the ratio of the signal from the native L-HCA to the signal from the stable isotope-labeled internal standard, variations due to sample loss and matrix effects can be effectively corrected, leading to more accurate and reliable results.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for L-HCA
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (e.g., Acetonitrile) | 85-100% | Simple, fast, removes bulk proteins | Limited cleanup, may not remove all interferences |
| Solid-Phase Extraction (SPE) | >90% | Provides excellent cleanup, can concentrate the analyte | More time-consuming and costly than protein precipitation |
| Liquid-Liquid Extraction (LLE) | Variable | Can be effective for some matrices | Can be labor-intensive, may form emulsions |
Note: Recovery values are approximate and can vary depending on the specific protocol and matrix.
Table 2: Typical Mass Spectrometry Parameters for L-HCA (Example)
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 400 °C |
| MRM Transition (example) | m/z 182 -> m/z 80 |
Note: These are example parameters and should be optimized for the specific instrument and method.
Experimental Protocols
Protocol: Sample Preparation of Serum for L-HCA Analysis using Protein Precipitation and SPE
This protocol is a representative example for the extraction of L-HCA from serum.
-
Sample Spiking: To a 100 µL aliquot of serum, add the stable isotope-labeled internal standard for L-HCA.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the serum sample.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
SPE Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained impurities.
-
Elution: Elute the L-HCA from the cartridge with an appropriate elution solvent.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for sensitive L-HCA analysis.
References
Adjusting pH of L-Homocysteic acid solution to maintain potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Homocysteic acid. The information provided is intended to assist in the proper preparation, handling, and use of this compound solutions to maintain its potency and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound is a sulfonic acid-containing non-proteinogenic amino acid. Understanding its ionization properties is crucial for preparing solutions and designing experiments. The molecule has two ionizable groups: a sulfonic acid group and an amino group.
Q2: How does the pH of the solution affect the charge of the this compound molecule?
A2: The charge of this compound in solution is pH-dependent due to its ionizable groups.
-
At a very low pH (acidic), the amino group is protonated (-NH3+) and the sulfonic acid group is deprotonated (-SO3-), resulting in a zwitterionic form with a net neutral charge.
-
In the physiological pH range (around 7.4), the amino group remains protonated, and the sulfonic acid group is deprotonated, maintaining a net charge of 0.
-
At a high pH (alkaline), the amino group will begin to deprotonate (-NH2), leading to a net negative charge.
Q3: What is the optimal pH range for maintaining the stability and potency of this compound in solution?
A3: While specific degradation kinetics at various pH values are not extensively documented in the literature, for maintaining the biological activity of this compound as an NMDA receptor agonist, it is recommended to prepare and use the solution in a pH range of 7.2 to 7.6. This range is compatible with most physiological assays and helps to ensure that the amino acid is in its biologically active form. Extreme pH values should be avoided during storage and use to prevent potential degradation.
Q4: How should I store this compound powder and its solutions to ensure long-term stability?
A4:
-
Powder: this compound powder is stable at room temperature when stored in a tightly sealed container in a dry and well-ventilated area.
-
Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. When stored at -20°C, solutions are generally stable for several weeks to months. For storage at -80°C, stability can be extended for six months or longer. Avoid storing solutions at 4°C for extended periods, as this can increase the risk of microbial contamination and degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in this compound solution upon pH adjustment or storage. | The concentration of this compound may have exceeded its solubility at the specific pH and temperature. The isoelectric point (pI) is where the molecule has a net zero charge and often exhibits its lowest solubility. | Ensure the final concentration of this compound is below its solubility limit at the desired pH. The solubility of many amino acids is lowest near their isoelectric point. Adjusting the pH away from the pI can increase solubility. Gentle warming and vortexing can also help to redissolve the precipitate. |
| Inconsistent or lower-than-expected potency in biological assays. | The pH of the experimental buffer may be suboptimal for receptor binding and activation. This compound may have degraded due to improper storage conditions (e.g., prolonged storage at 4°C, multiple freeze-thaw cycles). | Verify that the pH of your final assay buffer is within the optimal range for your specific experiment (typically physiological pH). Use freshly prepared or properly stored frozen aliquots of your this compound stock solution for each experiment. |
| Difficulty dissolving this compound powder. | This compound has a finite solubility in aqueous solutions. | Start by dissolving the powder in a smaller volume of high-purity water (e.g., Milli-Q or equivalent). Gentle heating (to no more than 37°C) and vortexing can aid dissolution. The pH can then be adjusted to the desired value, which may also improve solubility. |
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H9NO5S | N/A |
| Molecular Weight | 183.18 g/mol | N/A |
| pKa (Sulfonic Acid Group) | ~ -1.3 (Predicted) | [1] |
| pKa (Amino Group) | ~ 9.51 (Predicted) | [1] |
| Isoelectric Point (pI) | Calculated to be in the acidic range | N/A |
| Water Solubility | 64.3 g/L (Predicted) | [1] |
Experimental Protocols
Protocol for Preparing a pH-Adjusted this compound Solution
This protocol provides a general procedure for preparing a stock solution of this compound and adjusting its pH for use in biological experiments.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q, sterile)
-
1 M NaOH solution (sterile)
-
1 M HCl solution (sterile)
-
Sterile conical tubes or vials
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired concentration for your stock solution (e.g., 100 mM).
-
Dissolution:
-
Weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add a volume of high-purity water that is approximately 80% of the final desired volume.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
-
pH Adjustment:
-
Place the solution on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add small volumes of 1 M NaOH or 1 M HCl dropwise to adjust the pH to the desired value (e.g., 7.4). Monitor the pH reading continuously.
-
Be cautious when nearing the target pH to avoid overshooting.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached and stable, add high-purity water to bring the solution to the final desired volume.
-
Mix the solution thoroughly.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Ionization states of this compound at different pH values.
Caption: Experimental workflow for preparing a pH-adjusted this compound solution.
References
Minimizing non-specific binding of L-Homocysteic acid in receptor assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Homocysteic acid (L-HCA) in receptor binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and obtain reliable, high-quality data.
Troubleshooting Guide: Minimizing High Non-Specific Binding of this compound
High non-specific binding (NSB) is a common challenge in receptor assays that can obscure the true specific binding signal, leading to inaccurate results.[1] This guide addresses specific issues you may encounter when working with the acidic amino acid agonist, L-HCA.
Question: I am observing high non-specific binding in my this compound receptor assay. What are the primary causes and how can I address them?
Answer: High non-specific binding of L-HCA can stem from several factors, primarily related to its acidic nature and interactions with assay components. Here is a systematic approach to troubleshooting this issue:
1. Optimize a Protocol for L-HCA Receptor Binding Assay
A well-defined protocol is the foundation for minimizing non-specific binding. Below is a detailed methodology for a competitive radioligand binding assay for L-HCA at NMDA receptors.
Experimental Protocol: Competitive Radioligand Binding Assay for L-HCA at NMDA Receptors
Objective: To determine the binding affinity of this compound (L-HCA) by measuring its ability to displace a radiolabeled ligand from the N-methyl-D-aspartate (NMDA) receptor.
Materials:
-
Test Compound: this compound (L-HCA)
-
Radioligand: [³H]-Glutamate or a suitable labeled NMDA receptor antagonist.
-
Receptor Source: Rat brain cortical membranes or cell lines expressing NMDA receptors.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled glutamate (B1630785) (e.g., 10 mM).
-
Blocking Agent: Bovine Serum Albumin (BSA)
-
Apparatus: 96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine - PEI), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and binding buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of unlabeled glutamate.
-
Test Compound: Add membrane preparation, radioligand, and varying concentrations of L-HCA.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding
-
Plot the percentage of specific binding against the concentration of L-HCA to determine the IC₅₀ value (the concentration of L-HCA that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A known Ki value for L-HCA in inhibiting [³H]-Glutamate binding is 67 µM, which can serve as a reference.[2]
-
2. Evaluate and Optimize Assay Components and Conditions
If high NSB persists, systematically evaluate each component of your assay.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Buffer Composition | pH Adjustment: Since L-HCA is an acidic amino acid, the pH of the binding buffer is critical. Experiment with a range of pH values (e.g., 7.0 to 8.0) to find the optimal pH that maximizes specific binding while minimizing NSB.[3][4] Ionic Strength: Modify the salt concentration (e.g., NaCl) in your buffer. Increasing ionic strength can reduce electrostatic interactions that contribute to non-specific binding.[5] | Identification of a buffer composition that provides the best signal-to-noise ratio. |
| Inadequate Blocking | Choice of Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used blocking agent. If NSB is still high, consider alternatives like casein or synthetic polymers. Concentration Optimization: Titrate the concentration of your chosen blocking agent (e.g., 0.1% to 5% w/v for BSA) to determine the most effective concentration for your assay. | Reduced binding of L-HCA to non-receptor components such as plasticware and other proteins. |
| Inefficient Washing | Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5) to more effectively remove unbound and non-specifically bound L-HCA. Use Ice-Cold Wash Buffer: Washing with ice-cold buffer minimizes the dissociation of specifically bound ligand while removing non-specifically bound ligand. | A lower background signal due to more thorough removal of unbound L-HCA. |
| Radioligand Issues | Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal, ideally at or below its Kd value. Radioligand Purity: Ensure the radiochemical purity of your ligand is high, as impurities can contribute to non-specific binding. | Minimized non-specific interactions of the radioligand with non-target sites. |
| Receptor Preparation Quality | Protein Concentration: Titrate the amount of membrane protein in your assay to find the optimal concentration that maximizes specific binding without increasing NSB. Membrane Purity: Ensure your membrane preparation is of high quality and free from contaminants that can contribute to non-specific binding. | An improved ratio of specific to non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for this compound?
A1: this compound is known to be an agonist at N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs).
Q2: How does the acidic nature of L-HCA contribute to non-specific binding?
A2: The negatively charged carboxyl and sulfonate groups on L-HCA at physiological pH can lead to electrostatic interactions with positively charged surfaces on proteins and assay plates, contributing to non-specific binding. Optimizing the ionic strength and pH of the buffer can help to mitigate these interactions.
Q3: What are some alternative blocking agents to BSA?
A3: If BSA is not sufficiently reducing non-specific binding, you can consider using casein, non-fat dry milk, or commercially available synthetic polymer-based blockers. The optimal blocking agent should be determined empirically for your specific assay.
Q4: Why is it important to pre-soak the filters in polyethyleneimine (PEI)?
A4: Glass fiber filters can have a net negative charge and may non-specifically bind positively charged ligands. Pre-soaking the filters in a solution of the polycationic molecule PEI helps to neutralize these negative charges, thereby reducing the non-specific binding of the radioligand to the filter itself.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for High Non-Specific Binding
Caption: A systematic workflow for troubleshooting high non-specific binding in L-HCA receptor assays.
Diagram 2: Simplified NMDA Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by L-HCA binding to the NMDA receptor.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of ionic strength and ionic composition of assay buffers on the interaction of thyroxine with plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Homocysteic Acid in Artificial Cerebrospinal Fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Homocysteic acid (L-HCA) in artificial cerebrospinal fluid (aCSF).
Troubleshooting Guide: this compound Solubility in aCSF
Researchers may encounter difficulties dissolving this compound (L-HCA) in artificial cerebrospinal fluid (aCSF), often leading to precipitation or cloudiness in the solution. This guide addresses common issues and provides step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| L-HCA fails to dissolve completely or forms a precipitate. | Incorrect pH of aCSF: L-HCA, like other amino acids, has its lowest solubility at its isoelectric point. The physiological pH of aCSF (typically 7.3-7.4) may not be optimal for initial dissolution of the powdered form. | 1. Prepare a concentrated stock solution of L-HCA in deionized water or a slightly alkaline buffer before adding it to the final aCSF solution. 2. Adjust the pH of the L-HCA stock solution to be slightly alkaline (e.g., pH 8.0-9.0) using a small amount of 1M NaOH to facilitate dissolution. Ensure the final pH of the aCSF is readjusted to the desired physiological range (7.3-7.4) after adding the L-HCA stock. |
| Low Temperature: The temperature of the aCSF during dissolution can impact solubility. | 1. Gently warm the aCSF solution to 30-37°C while stirring to aid in the dissolution of L-HCA. 2. Do not overheat the solution, as this can degrade L-HCA and other aCSF components. | |
| High Concentration of L-HCA: The desired concentration of L-HCA may exceed its solubility limit in aCSF under the given conditions. | 1. Prepare a higher volume of aCSF to achieve the desired final concentration of L-HCA without exceeding its solubility limit. 2. If a high concentration is necessary, consider preparing a more concentrated stock solution in a solubilizing agent (if compatible with the experimental setup) and then diluting it in aCSF immediately before use. | |
| aCSF becomes cloudy or forms a precipitate after adding L-HCA. | Reaction with Divalent Cations: aCSF contains divalent cations like Ca²⁺ and Mg²⁺, which can sometimes form insoluble salts with acidic compounds, especially at higher concentrations or if the pH is not properly maintained. | 1. Prepare the aCSF by omitting the CaCl₂ and MgCl₂ initially. 2. Dissolve the L-HCA in this modified aCSF. 3. Once the L-HCA is fully dissolved, slowly add the CaCl₂ and MgCl₂ (ideally from pre-made stock solutions) while continuously stirring. This method, often used for preparing bicarbonate-based buffers, can prevent precipitation. |
| pH Shift: The addition of acidic L-HCA can lower the pH of the aCSF, causing some components (like bicarbonate) to become less stable and potentially leading to precipitation. | 1. Monitor the pH of the aCSF as you add the L-HCA stock solution. 2. Be prepared to make small adjustments to the pH with a suitable base (e.g., NaOH) to maintain it within the desired physiological range. | |
| Variability in experimental results. | Inconsistent L-HCA Concentration: Undissolved L-HCA leads to an inaccurate final concentration in the aCSF, causing variability in experimental outcomes. | 1. Always ensure the L-HCA is fully dissolved before use. Visually inspect the solution against a dark background for any particulate matter. 2. Prepare fresh L-HCA-containing aCSF for each experiment to ensure consistency and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The predicted water solubility of this compound is approximately 64.3 g/L[1]. However, its solubility in a complex buffer like aCSF can be influenced by pH, temperature, and the presence of other ions.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of amino acids like L-HCA is highly dependent on pH. Solubility is at its minimum at the isoelectric point (the pH at which the molecule has no net electrical charge) and increases as the pH becomes more acidic or more alkaline[2][3][4]. At physiological pH (around 7.4), L-HCA will carry a net negative charge, which generally aids solubility in aqueous solutions.
Q3: Can I prepare a stock solution of this compound?
A3: Yes, preparing a concentrated stock solution of L-HCA is a recommended practice. This allows for more accurate and convenient preparation of the final aCSF solution. It is advisable to prepare the stock solution in deionized water or a simple buffer and adjust the pH to ensure complete dissolution before adding it to the full aCSF.
Q4: What is the recommended method for preparing aCSF containing this compound?
A4: A reliable method is to first prepare the aCSF solution without the divalent cations (CaCl₂ and MgCl₂). Dissolve the L-HCA in this solution, ensuring the pH is maintained. Finally, add the CaCl₂ and MgCl₂, preferably from stock solutions, while stirring continuously. This helps prevent the precipitation of calcium or magnesium salts.
Q5: Why is this compound used in neuroscience research with aCSF?
A5: this compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory[5]. Researchers use L-HCA in aCSF to stimulate these receptors in brain slices or neuronal cultures to study their function and downstream signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference |
| Molecular Weight | 183.18 g/mol | |
| Predicted Water Solubility | 64.3 g/L | |
| pKa (Strongest Acidic) | -1.3 (predicted) | |
| pKa (Strongest Basic) | 9.51 (predicted) |
Experimental Protocols
Protocol for Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol describes the preparation of 1 liter of standard aCSF, which is commonly used for electrophysiology experiments.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
NaHCO₃
-
D-Glucose
-
CaCl₂
-
MgCl₂
-
Deionized water (ddH₂O)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
pH meter
Stock Solutions (optional but recommended):
-
1 M CaCl₂
-
1 M MgCl₂
Procedure:
-
To approximately 800 mL of deionized water, add the following reagents in order, ensuring each is fully dissolved before adding the next:
-
NaCl (to final concentration of 125 mM; 7.30 g)
-
KCl (to final concentration of 2.5 mM; 0.186 g)
-
KH₂PO₄ (to final concentration of 1.25 mM; 0.170 g)
-
NaHCO₃ (to final concentration of 26 mM; 2.184 g)
-
D-Glucose (to final concentration of 10 mM; 1.802 g)
-
-
Continuously bubble the solution with carbogen gas for at least 15-20 minutes. This is crucial for oxygenation and to establish the bicarbonate buffering system.
-
While bubbling, add:
-
CaCl₂ (to final concentration of 2 mM; from 1 M stock: 2 mL)
-
MgCl₂ (to final concentration of 1 mM; from 1 M stock: 1 mL)
-
-
Add deionized water to bring the total volume to 1 liter.
-
Check the pH of the solution. It should be between 7.3 and 7.4. If necessary, adjust with small amounts of 1M HCl or 1M NaOH.
-
Continue to bubble with carbogen until use. For optimal results, use the aCSF on the day of preparation.
Protocol for Preparing this compound in aCSF
This protocol provides a step-by-step method for dissolving L-HCA in aCSF to minimize solubility issues.
Materials:
-
This compound powder
-
Freshly prepared aCSF (as per the protocol above)
-
1 M NaOH
-
pH meter
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of L-HCA powder to make a concentrated stock solution (e.g., 100 mM).
-
Add a small volume of deionized water (e.g., for 100 mM stock, add L-HCA to slightly less than the final volume of water).
-
Slowly add small aliquots of 1 M NaOH while monitoring the pH and stirring. Continue until the L-HCA is fully dissolved. The pH will likely be slightly alkaline.
-
Bring the solution to the final volume with deionized water.
-
-
Prepare the Final aCSF Solution:
-
Prepare the aCSF according to the standard protocol, but initially withhold the CaCl₂ and MgCl₂.
-
Add the calculated volume of the L-HCA stock solution to the aCSF to achieve the desired final concentration.
-
Monitor the pH of the aCSF and adjust it back to the physiological range (7.3-7.4) if necessary.
-
Slowly add the CaCl₂ and MgCl₂ from their stock solutions while stirring continuously.
-
Ensure the final solution is clear and free of any precipitate before use.
-
Visualizations
Experimental Workflow for Preparing L-HCA in aCSF
Caption: Workflow for preparing L-HCA in aCSF.
Signaling Pathway of this compound via NMDA Receptor
Caption: L-HCA activated NMDA receptor signaling pathway.
References
Validation & Comparative
Validating the neurotoxic effects of L-Homocysteic acid in vitro and in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of L-Homocysteic acid (L-HCA) with other neurotoxic agents, supported by experimental data from both in vitro and in vivo studies. The information is intended to assist researchers in designing experiments, interpreting results, and developing novel therapeutic strategies targeting excitotoxicity-related neurological disorders.
In Vitro Neurotoxicity of this compound
L-HCA has been demonstrated to be a potent neurotoxin in various in vitro models. Its primary mechanism of action is through the overactivation of N-methyl-D-aspartate (NMDA) receptors, a key player in excitatory neurotransmission.
Comparative Potency of L-HCA and L-Glutamate
The neurotoxic potential of L-HCA is often compared to that of L-glutamate, the principal excitatory neurotransmitter in the central nervous system. The following table summarizes their relative potencies in inducing neuronal death in primary cortical neuron cultures.
| Compound | In Vitro Model | Exposure Time | ED₅₀ (μM) | Reference |
| This compound | Dissociated fetal mouse neocortical cultures | 5 minutes | ~40 | [1] |
| L-Glutamate | Dissociated fetal mouse neocortical cultures | 5 minutes | 50-100 |
Experimental Protocols for In Vitro Neurotoxicity Assessment
1. Cell Culture:
-
Primary Cortical Neurons: Dissociated neocortical cultures are prepared from fetal mice (e.g., E15-E16). Neurons are plated on poly-L-lysine coated surfaces and maintained in a suitable culture medium, such as a mix of Minimum Essential Medium (MEM) and fetal bovine serum, supplemented with glucose and antibiotics. Experiments are typically performed on mature cultures (e.g., 18-21 days in vitro).
-
Human Neuronal Cell Lines: Commercially available human cell lines derived from different brain regions, such as neuroblastoma (e.g., SK.N.SH), medulloblastoma (e.g., TE 671), and glioblastoma (e.g., U-87 MG), can be utilized. These cells are maintained according to the supplier's instructions.
2. Neurotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: This is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. The amount of LDH is proportional to the number of dead cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Dead cells with compromised membranes take up the blue dye, while live cells exclude it. Cell viability is determined by counting the number of stained and unstained cells under a microscope.
-
Hoechst DNA Staining: This fluorescent staining method is used to visualize nuclear morphology. Pyknotic (condensed) or fragmented nuclei are indicative of apoptotic or necrotic cell death.
Signaling Pathway of L-HCA-Induced Neurotoxicity
L-HCA exerts its neurotoxic effects primarily through the NMDA receptor signaling cascade. The binding of L-HCA to the NMDA receptor leads to a cascade of intracellular events culminating in neuronal death.
References
A Comparative Analysis of L-Homocysteic Acid and Kainic Acid-Induced Neurotoxicity Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic pathways initiated by two potent excitotoxins: L-Homocysteic acid (L-HCA) and kainic acid (KA). Understanding the distinct and overlapping mechanisms of these compounds is crucial for modeling neurodegenerative diseases and developing targeted neuroprotective therapies. This document summarizes key experimental findings, presents quantitative data for comparison, details relevant experimental protocols, and provides visual diagrams of the signaling cascades.
Introduction to Excitotoxicity
Excitotoxicity is a pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. It is a key contributor to the neuronal loss observed in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease. Both L-HCA, an endogenous amino acid, and KA, a glutamate analog derived from seaweed, are widely used in experimental models to induce excitotoxicity and study its underlying mechanisms. While both are potent neurotoxins, they exhibit distinct receptor preferences and downstream signaling cascades.
Primary Receptor Interactions and Signaling Cascades
L-HCA and KA initiate neurotoxicity by binding to different subtypes of ionotropic glutamate receptors, leading to a cascade of events culminating in neuronal demise.
This compound (L-HCA): An NMDA Receptor Agonist
L-HCA primarily exerts its neurotoxic effects through the activation of N-methyl-D-aspartate (NMDA) receptors.[1][2] This interaction triggers the opening of the NMDA receptor's ion channel, leading to a significant influx of calcium ions (Ca²⁺) into the neuron. The neurotoxicity of L-HCA can be separated into two components: a rapid, sodium-dependent phase causing acute cell swelling, and a delayed, calcium-dependent phase leading to eventual cell degeneration.[3] The elevated intracellular Ca²⁺ concentration activates a host of downstream enzymes and signaling pathways that contribute to cell death.
Kainic Acid (KA): An AMPA/Kainate Receptor Agonist
In contrast, kainic acid is a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors.[4][5] Activation of these receptors by KA also leads to neuronal depolarization and a substantial influx of Ca²⁺. Kainic acid is estimated to be approximately 30 times more potent in its neurotoxicity than glutamate itself. The hippocampus is particularly susceptible to KA-induced damage due to its high density of kainate receptors.
Comparative Signaling Pathways
The distinct primary receptor targets of L-HCA and KA lead to nuanced differences in their downstream neurotoxic pathways. Below are diagrams illustrating these cascades.
Quantitative Comparison of Neurotoxic Effects
The following tables summarize quantitative data from various experimental studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
| Parameter | This compound | Kainic Acid | Reference |
| Primary Receptor Target | NMDA Receptor | AMPA/Kainate Receptors | , |
| Neurotoxic Potency | ED50 of ~40 µM in mouse cortical cultures | ~30-fold more potent than glutamate | , |
| Parameter | This compound | Kainic Acid | Reference |
| Neuronal Cell Death | Dose-dependent apoptosis in rat hippocampal neurons | Significant neuronal loss in CA1 and CA3 regions of the hippocampus | , |
| Oxidative Stress | Increased reactive oxygen species (ROS) formation | Elevation of protein carbonyls by 32-103% and TBARs by 30-45% in various brain regions | , |
| Inflammatory Response | Not extensively quantified in available literature | Activation of microglia and astrocytes; increased expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neuronal Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate primary neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere and differentiate.
-
Treatment: Expose the cells to various concentrations of L-HCA or KA for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 hours to allow the reduction of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Sample Preparation: Culture and treat neuronal cells on coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the labeling enzyme to access the nucleus.
-
Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using BrdUTP, detect the incorporated label using a fluorescently-conjugated anti-BrdU antibody. If using a fluorescently tagged dUTP, proceed directly to visualization.
-
Visualization: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Measurement of Reactive Oxygen Species (ROS)
ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).
Protocol:
-
Cell Preparation: Culture and treat neuronal cells in a 96-well plate or on coverslips.
-
Probe Loading: Incubate the cells with 10 µM DCFDA in a serum-free medium for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in ROS levels.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the neurotoxicity of L-HCA and KA.
Conclusion
This compound and kainic acid are both valuable tools for inducing excitotoxicity in experimental settings, yet they operate through distinct primary mechanisms. L-HCA-induced neurotoxicity is predominantly mediated by the activation of NMDA receptors, leading to calcium influx, oxidative stress, and apoptosis. In contrast, kainic acid acts on AMPA/kainate receptors, also triggering calcium-dependent neurotoxic cascades that involve oxidative stress, mitochondrial dysfunction, and neuroinflammation. The choice between these two excitotoxins should be guided by the specific research question and the desire to model neurodegenerative processes driven by the overstimulation of different glutamate receptor subtypes. Further research involving direct, side-by-side quantitative comparisons of these compounds under identical experimental conditions will be invaluable for a more precise understanding of their relative potencies and the subtle differences in their neurotoxic signatures.
References
- 1. Ca2+-dependent kainate excitotoxicity in the chick embryonic neural retina ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainic Acid-induced neurotoxicity: targeting glial responses and glia-derived cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainic acid induces apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Homocysteic Acid and NMDA Receptor Agonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the agonist potency of L-Homocysteic acid (L-HCA) at the N-methyl-D-aspartate (NMDA) receptor, benchmarked against other key endogenous and synthetic agonists. The data presented is supported by established experimental protocols, offering a comprehensive resource for neuroscience research and drug development.
Data Presentation: Agonist Potency at the NMDA Receptor
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other common NMDA receptor agonists. Lower EC50 values are indicative of higher agonist potency.
| Agonist | EC50 (µM) | Notes |
| This compound (L-HCA) | 14 - 56.1 | An endogenous excitatory amino acid. |
| L-Glutamate | 2.3 | The primary endogenous agonist for NMDA receptors.[1] |
| NMDA | ~56.1 | The archetypal selective agonist for which the receptor is named. |
| Quinolinic acid | 2300 | An endogenous tryptophan metabolite.[1] |
Experimental Protocols
The determination of agonist potency at the NMDA receptor is primarily achieved through electrophysiological and calcium imaging techniques. Below are detailed methodologies for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the NMDA receptor channel in response to agonist application.
Objective: To determine the concentration-response relationship of an agonist by measuring the amplitude of NMDA receptor-mediated currents at various agonist concentrations.
Methodology:
-
Cell Preparation: Primary neurons (e.g., hippocampal or cortical neurons) or cell lines heterologously expressing specific NMDA receptor subunits are cultured on coverslips.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external solution.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is carefully maneuvered to touch the membrane of a target cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: The neuron is voltage-clamped at a holding potential (e.g., -70 mV) to control the membrane potential and isolate NMDA receptor currents. To alleviate the Mg2+ block inherent to NMDA receptors, recordings are often performed in a magnesium-free external solution or at a depolarized holding potential (e.g., +40 mV).
-
Agonist Application: The agonist of interest is applied to the cell at varying concentrations through a perfusion system. The co-agonist glycine (B1666218) or D-serine is typically included in the external solution to ensure receptor activation.
-
Data Acquisition: The resulting inward currents (at negative holding potentials) or outward currents (at positive holding potentials) are recorded and amplified.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured. A concentration-response curve is then plotted, and the EC50 value is calculated by fitting the data to a sigmoidal function.
Intracellular Calcium Imaging with Fura-2 AM
This method measures the influx of calcium (Ca2+) through the NMDA receptor channel upon agonist binding, using a fluorescent Ca2+ indicator.
Objective: To indirectly measure NMDA receptor activation by quantifying the change in intracellular calcium concentration in response to an agonist.
Methodology:
-
Cell Culture: Cells (primary neurons or cell lines) are grown on glass coverslips.
-
Dye Loading: The cells are incubated with Fura-2 acetoxymethyl (Fura-2 AM), a membrane-permeant fluorescent dye that becomes trapped inside the cells after hydrolysis by intracellular esterases.
-
Washing: After incubation, the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove any extracellular dye.
-
Imaging Setup: The coverslip is mounted in a chamber on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emission at ~510 nm.
-
Baseline Measurement: A baseline fluorescence ratio (F340/F380) is established before the application of the agonist.
-
Agonist Stimulation: The NMDA receptor agonist, along with a co-agonist, is added to the imaging chamber.
-
Fluorescence Measurement: The fluorescence intensity is recorded as the excitation wavelength is rapidly alternated between 340 nm and 380 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated over time. An increase in this ratio corresponds to an increase in intracellular Ca2+ concentration. The peak change in the fluorescence ratio at different agonist concentrations is used to generate a concentration-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining agonist potency.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Determination.
References
Confirming the specificity of L-Homocysteic acid for NMDA receptor subtypes
A Comparative Guide for Researchers
L-Homocysteic acid (L-HCA), an endogenous sulfur-containing amino acid, has long been recognized as an agonist at N-methyl-D-aspartate (NMDA) receptors. Emerging evidence, however, suggests that its activity is not uniform across the diverse family of NMDA receptor subtypes. This guide provides a comparative analysis of L-HCA's specificity for NMDA receptor subtypes, presenting key experimental data and detailed methodologies to inform research and drug development professionals.
Quantitative Comparison of L-HCA Potency at NMDA Receptor Subtypes
Recent studies utilizing electrophysiological recordings from recombinant NMDA receptors expressed in heterologous systems have begun to quantify the subtype-selectivity of L-HCA. The following table summarizes the available data on the potency of L-HCA at NMDA receptors containing different NR2 subunits.
| NMDA Receptor Subtype | Agonist | Potency (EC50) | Efficacy | Experimental System | Reference |
| GluN1/GluN2A | This compound | 9.7 ± 1.8 µM | Full Agonist | HEK293T Cells | [Sibarov et al., 2017] |
| GluN1/GluN2B | This compound | 61.8 ± 8.9 µM | Full Agonist | HEK293T Cells | [Sibarov et al., 2017] |
| GluN1/GluN2C | This compound | Data Not Available | Data Not Available | - | - |
| GluN1/GluN2D | This compound | Data Not Available | Data Not Available | - | - |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
The data clearly indicates that L-HCA is significantly more potent at GluN2A-containing NMDA receptors compared to those containing the GluN2B subunit, with an approximately 6-fold higher affinity. While quantitative data for GluN2C and GluN2D subtypes is not yet available in the literature, these findings establish L-HCA as a valuable tool for probing the function of GluN2A-containing NMDA receptors.
Desensitization Kinetics: A Further Point of Differentiation
Beyond potency, L-HCA induces distinct desensitization profiles in a subtype-dependent manner. In response to L-HCA application, GluN1/GluN2A receptors exhibit minimal desensitization, maintaining a sustained current. Conversely, GluN1/GluN2B receptors show pronounced, rapid desensitization. This differential effect on receptor kinetics provides another layer of specificity that can be exploited in experimental designs.
Experimental Methodologies
The following sections detail the key experimental protocols used to characterize the subtype-specificity of L-HCA.
Whole-Cell Patch-Clamp Electrophysiology on Recombinant Receptors
This technique is the gold standard for characterizing the pharmacological properties of ion channels, including NMDA receptors.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) using a suitable transfection reagent like Lipofectamine. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The extracellular solution (bath solution) typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 2 CaCl2, with the pH adjusted to 7.3. Glycine (10 µM) is included as a co-agonist.
-
The intracellular solution (pipette solution) typically contains (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.35.
-
Whole-cell voltage-clamp recordings are made from GFP-positive cells at a holding potential of -60 mV.
-
L-HCA and other compounds are applied rapidly to the cell using a fast-perfusion system.
3. Data Analysis:
-
Current responses are recorded and analyzed to determine parameters such as peak amplitude and desensitization rate.
-
Dose-response curves are generated by applying a range of L-HCA concentrations to determine the EC50 value.
Calcium Imaging
Calcium imaging provides a functional readout of NMDA receptor activation by measuring the influx of Ca2+ ions.
1. Cell Preparation:
-
HEK293T cells are transfected with the desired NMDA receptor subunits as described above.
-
24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at room temperature.
2. Imaging:
-
After loading, cells are washed with an extracellular solution similar to that used for electrophysiology.
-
The fluorescence intensity of the cells is monitored using a fluorescence microscope equipped with a sensitive camera.
-
A baseline fluorescence is established before the application of L-HCA.
3. Data Acquisition and Analysis:
-
L-HCA is added to the bath, and the change in fluorescence intensity is recorded over time.
-
The increase in fluorescence is proportional to the increase in intracellular calcium concentration, reflecting NMDA receptor activity.
-
Dose-response curves can be generated by measuring the peak fluorescence change at different L-HCA concentrations.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining NMDA receptor subtype specificity and the canonical NMDA receptor signaling pathway.
Validating L-Homocysteic Acid's Role in Long-Term Potentiation Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Homocysteic acid's (L-HCA) performance in inducing long-term potentiation (LTP) against other established methods. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive resource for validating L-HCA's role as a potent inducer of synaptic plasticity.
This compound: A Potent NMDA Receptor Agonist for LTP Induction
This compound (L-HCA), an endogenous excitatory amino acid, has been identified as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction is critical for initiating the molecular cascade that leads to long-term potentiation, a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory. Studies have demonstrated that application of L-HCA can effectively induce LTP, making it a valuable tool for investigating the mechanisms of synaptic plasticity.
Comparative Performance in LTP Induction
To evaluate the efficacy of L-HCA in inducing LTP, its performance can be compared with standard electrical and chemical induction protocols. The primary metric for this comparison is the potentiation of the field excitatory postsynaptic potential (fEPSP) slope, which reflects the strength of synaptic transmission.
| Induction Method | Agent/Stimulation | Concentration/Parameters | fEPSP Slope Potentiation (% of Baseline) | Reference |
| Chemical LTP | This compound (L-HCA) | 100 µM | 297.9% ± 0.24% | [1] |
| Control LTP | Theta-Burst Stimulation (TBS) | Standard TBS protocol | 181.9% ± 0.02% | [1] |
| Electrical LTP | High-Frequency Stimulation (HFS) | 100 Hz for 1 second | Varies (typically 150-200%) | [2] |
| Chemical LTP | Glycine | 200 µM | Potentiation observed | [3] |
| Chemical LTP | Forskolin | 50 µM | Potentiation observed | [4] |
As the data indicates, 100 µM L-HCA significantly enhances LTP, yielding a fEPSP slope potentiation that is substantially higher than that achieved with a standard theta-burst stimulation protocol in the same study. This suggests that L-HCA is a highly effective chemical inducer of LTP.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are outlines of typical experimental protocols for inducing LTP using both chemical and electrical methods.
Chemical LTP Induction with this compound
This protocol is adapted from general chemical LTP induction procedures and specific findings related to L-HCA.
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents as per standard laboratory procedures. Allow slices to recover in an interface chamber with continuous perfusion of oxygenated artificial cerebrospinal fluid (aCSF) for at least one hour.
-
Baseline Recording: Place a recording electrode in the stratum radiatum of the CA1 region and a stimulating electrode to activate the Schaffer collateral pathway. Record baseline fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
L-HCA Application: Perfuse the slice with aCSF containing 100 µM this compound for a duration of 15-20 minutes.
-
Washout and Post-Induction Recording: Following L-HCA application, wash the slice with normal aCSF for at least 60 minutes. Continue to record fEPSPs to observe the induction and maintenance of LTP. The potentiation of the fEPSP slope is calculated relative to the pre-drug baseline.
Electrical LTP Induction (Theta-Burst Stimulation)
-
Slice Preparation and Baseline Recording: Follow steps 1 and 2 as described in the chemical LTP protocol.
-
Theta-Burst Stimulation (TBS): Deliver a TBS protocol to the Schaffer collateral pathway. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.
-
Post-Induction Recording: Immediately following TBS, resume recording of fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and maintenance of LTP.
Signaling Pathways and Visualization
The induction of LTP by L-HCA is mediated through the activation of NMDA receptors and the subsequent downstream signaling cascades.
L-HCA Induced LTP Signaling Pathway
Activation of the NMDA receptor by L-HCA leads to an influx of Ca²⁺ into the postsynaptic neuron. This increase in intracellular calcium triggers a cascade of enzymatic activity, primarily involving Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA). These kinases then phosphorylate various downstream targets, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in their conductance. This ultimately results in a strengthening of the synapse. A crucial downstream effector is the transcription factor CREB (cAMP response element-binding protein), which, upon activation, initiates gene expression necessary for the late, more permanent phase of LTP.
Experimental Workflow for LTP Induction
The following diagram illustrates a typical workflow for an in vitro LTP experiment, applicable to both chemical and electrical induction methods.
Conclusion
The available evidence strongly supports the role of this compound as a potent and effective inducer of long-term potentiation. Its ability to elicit a robust and significant potentiation of synaptic transmission, surpassing that of standard electrical stimulation protocols in some studies, makes it a valuable pharmacological tool for researchers in neuroscience and drug development. The clear, NMDA receptor-dependent mechanism of action provides a solid foundation for its use in studies aimed at dissecting the molecular underpinnings of synaptic plasticity and for screening compounds that may modulate these processes. The detailed protocols and pathway diagrams provided in this guide offer a practical framework for incorporating L-HCA into experimental designs.
References
- 1. mdpi.com [mdpi.com]
- 2. Differences in the magnitude of long-term potentiation produced by theta burst and high frequency stimulation protocols matched in stimulus number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Homocysteic Acid and L-Glutamate as Endogenous NMDA Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Homocysteic Acid (L-HCA) and L-Glutamate as endogenous ligands for the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data to assist researchers in understanding the nuanced roles of these two critical excitatory amino acids in the central nervous system.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, is pivotal for synaptic plasticity, learning, and memory. Its activation requires the binding of a co-agonist, typically glycine (B1666218) or D-serine, and the primary excitatory neurotransmitter, L-glutamate. However, the brain harbors other endogenous compounds that can interact with and modulate NMDA receptor activity. Among these is this compound (L-HCA), a structural analog of L-glutamate. This guide delves into the comparative pharmacology, potency, and signaling mechanisms of L-HCA and L-glutamate at the NMDA receptor.
Quantitative Comparison of Ligand Activity
The following table summarizes the key quantitative parameters for L-HCA and L-glutamate as NMDA receptor agonists. It is important to note that these values are compiled from different studies using various experimental preparations, which may contribute to variability.
| Parameter | This compound (L-HCA) | L-Glutamate | Experimental System | Reference |
| Potency (EC₅₀) | 9.7 ± 1.8 µM (GluN1/GluN2A) 61.8 ± 8.9 µM (GluN1/GluN2B) | 2.3 µM | Recombinant HEK293T cells Cultured mouse hippocampal neurons | [1] [2] |
| Binding Affinity (Kᵢ) | 67 µM (inhibition of ³H-Glu binding) | Not directly compared in the same study | Chick retina | [3] |
Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology for Agonist Potency Determination
This technique is employed to measure the ion currents evoked by the application of agonists to cells expressing NMDA receptors.[4][5]
Objective: To determine the concentration of an agonist that elicits a half-maximal response (EC₅₀), providing a measure of its potency.
Methodology:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A) are used.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a negative holding potential (e.g., -60 mV) to measure inward currents.
-
External Solution: The external solution contains physiological concentrations of ions and is free of Mg²⁺ to prevent voltage-dependent channel block. A saturating concentration of a co-agonist (e.g., glycine or D-serine) is included.
-
Agonist Application: A series of increasing concentrations of the agonist (L-HCA or L-glutamate) are applied to the cell via a rapid perfusion system.
-
Data Acquisition and Analysis: The peak inward current elicited by each agonist concentration is measured. The data are then plotted as a concentration-response curve, and the EC₅₀ value is determined by fitting the data with a sigmoidal function.
Radioligand Binding Assay for Affinity Determination
This method is used to measure the affinity of a ligand for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test ligand (e.g., L-HCA) by measuring its ability to compete with a radiolabeled ligand (e.g., ³H-glutamate) for binding to the NMDA receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) known to have a high density of NMDA receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]glutamate) and varying concentrations of the unlabeled competitor ligand (L-HCA or L-glutamate).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways
Both L-glutamate and L-HCA activate NMDA receptors, leading to the influx of Ca²⁺, which acts as a critical second messenger to initiate a cascade of downstream signaling events. While the primary signaling pathway is largely conserved, some studies suggest nuances in the downstream effects, particularly concerning the sustained activation by L-HCA.
Canonical NMDA Receptor Signaling Pathway
The activation of NMDA receptors by either L-glutamate or L-HCA triggers a well-established signaling cascade:
Caption: Canonical NMDA Receptor Signaling Pathway.
Studies have specifically implicated the extracellular-signal regulated kinase (ERK) pathway in the neurotoxic effects observed with elevated levels of L-homocysteine. This suggests that while the initial signaling events are similar to those triggered by L-glutamate, the downstream consequences of sustained L-HCA-mediated NMDA receptor activation may have distinct pathological implications.
Comparative Summary and Conclusion
-
Potency: Electrophysiological data suggest that L-glutamate is a more potent agonist at NMDA receptors than L-HCA, exhibiting a lower EC₅₀ value. However, L-HCA demonstrates a preference for GluN2A-containing NMDA receptors, suggesting a potential for subunit-specific modulation.
-
Binding Affinity: Radioligand binding studies indicate that L-HCA can displace L-glutamate from its binding site, though with a lower affinity (higher Kᵢ) than what is generally expected for the primary endogenous agonist.
-
Signaling: Both ligands activate the canonical NMDA receptor signaling pathway, leading to calcium influx and the activation of downstream kinases such as CaMKII and ERK. The sustained activation of the ERK pathway by L-HCA has been linked to its neurotoxic effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
L-Homocysteic Acid's Interaction with Glutamate Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of endogenous ligands with neurotransmitter receptors is paramount. This guide provides a detailed comparison of the cross-reactivity of L-homocysteic acid (L-HCA), a naturally occurring excitatory amino acid, with various subtypes of glutamate (B1630785) receptors. The information is supported by experimental data to objectively delineate its pharmacological profile.
This compound, a structural analog of glutamate, has been identified as an endogenous agonist at several glutamate receptor subtypes. Its ability to activate these receptors, which are crucial for excitatory neurotransmission in the central nervous system, has significant implications for both normal physiological processes and pathological conditions. This guide will delve into the specifics of L-HCA's interactions with ionotropic (NMDA, AMPA, and kainate) and metabotropic glutamate receptors.
Comparative Cross-Reactivity of this compound
L-HCA exhibits a distinct profile of activity across the spectrum of glutamate receptors, with a notable preference for the NMDA receptor subtype.
N-Methyl-D-Aspartate (NMDA) Receptor
Multiple studies have firmly established L-HCA as a potent agonist at the NMDA receptor. Its actions mimic those of NMDA itself, inducing neuronal excitation and, at higher concentrations, excitotoxicity.[1] The neurotoxic effects of L-HCA are effectively blocked by known NMDA receptor antagonists.[1] Electrophysiological studies have shown that the firing pattern and membrane depolarization induced by L-HCA closely resemble those elicited by NMDA.[2] Furthermore, L-HCA has been identified as an endogenous agonist at the Schaffer collateral-CA1 synapse in the hippocampus, where its effects are mediated by NMDA receptors.[3]
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors
While the primary activity of L-HCA is at the NMDA receptor, it also interacts with non-NMDA ionotropic receptors, namely AMPA and kainate receptors. However, its potency at these receptors is generally considered to be lower than at NMDA receptors. One study has suggested that in hippocampal neurons, the EC50 values of L-HCA for both NMDA and non-NMDA receptors are more similar than initially thought, indicating it acts as a mixed agonist.[4] In Purkinje cells, which have a low expression of functional NMDA receptors, L-HCA has been shown to activate AMPA receptors. In contrast, some studies report that even millimolar concentrations of L-HCA do not activate kainate-like currents, suggesting a degree of selectivity for NMDA and AMPA receptors over kainate receptors.
Metabotropic Glutamate Receptors (mGluRs)
L-HCA is also a potent and effective agonist at several subtypes of metabotropic glutamate receptors. It has been shown to stimulate phosphoinositide hydrolysis in cells expressing mGluR1 and mGluR5 (Group I mGluRs) and mGluR8 (a Group III mGluR). Additionally, it inhibits forskolin-induced cAMP accumulation in cells expressing mGluR2 (Group II) and mGluR4 and mGluR6 (Group III). The effects of L-HCA on these receptors are selective, as it did not show activity when screened against a wide range of other neurotransmitter receptors, channels, and transporters. One study on rat lymphocytes indicated that the effects of this compound were mediated through both ionotropic NMDA receptors and Group III metabotropic glutamate receptors.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound with glutamate receptor subtypes. It is important to note that comprehensive quantitative data, particularly for AMPA, kainate, and specific mGluR subtypes, is limited in the current literature.
| Receptor Subtype | Parameter | Value | Species/Tissue | Experimental Method | Reference |
| NMDA Receptor | Ki | 67 µM | Chick Retina | Inhibition of [3H]Glutamate Binding | |
| NMDA Receptor | EC50 | 56.1 µM | Rat Striatal Slices | [3H]Acetylcholine Release | |
| AMPA Receptor | - | - | - | - | - |
| Kainate Receptor | - | - | - | - | - |
| mGluR1 | Agonist | Potent | Rat (recombinant) | Phosphoinositide Hydrolysis | |
| mGluR2 | Agonist | Potent | Rat (recombinant) | Inhibition of cAMP Accumulation | |
| mGluR4 | Agonist | Potent | Rat (recombinant) | Inhibition of cAMP Accumulation | |
| mGluR5 | Agonist | Potent | Rat (recombinant) | Phosphoinositide Hydrolysis | |
| mGluR6 | Agonist | Potent | Rat (recombinant) | Inhibition of cAMP Accumulation | |
| mGluR8 | Agonist | Potent | Rat (recombinant) | Phosphoinositide Hydrolysis |
Absence of data is indicated by "-". Further research is required to determine these specific values.
Experimental Methodologies
The following sections provide detailed protocols for two key experimental techniques used to characterize the interaction of ligands like L-HCA with glutamate receptors.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific glutamate receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target glutamate receptor.
-
Radiolabeled ligand (e.g., [3H]glutamate, [3H]CGP 39653 for NMDA receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous ligands.
-
Assay Setup: In a multi-well plate, add the prepared membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled L-HCA. Include control wells with only membranes and radioligand (total binding) and wells with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of L-HCA. Plot the specific binding against the logarithm of the L-HCA concentration to generate a competition curve. The IC50 value (the concentration of L-HCA that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp is a powerful technique to measure the functional effects of a ligand on ion channels, such as ionotropic glutamate receptors.
Objective: To determine the agonist potency (EC50) and efficacy of this compound at a specific glutamate receptor subtype by measuring the ion currents it evokes in a single neuron.
Materials:
-
Cultured neurons or acute brain slices.
-
Glass micropipettes.
-
Micropipette puller.
-
Micromanipulator.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with appropriate optics.
-
External solution (Artificial Cerebrospinal Fluid - ACSF).
-
Internal solution (for filling the micropipette).
-
This compound solutions of varying concentrations.
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons expressing the target glutamate receptors.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-7 MΩ using a micropipette puller. Fill the pipette with the internal solution.
-
Cell Approach: Under microscopic guidance, carefully approach a single neuron with the micropipette using a micromanipulator.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.
-
Current Recording: Clamp the cell at a specific holding potential (e.g., -70 mV) and record the baseline current.
-
Agonist Application: Perfuse the cell with ACSF containing different concentrations of L-HCA. Record the inward currents evoked by L-HCA.
-
Data Analysis: Measure the peak amplitude of the current at each L-HCA concentration. Plot the current amplitude against the logarithm of the L-HCA concentration to generate a dose-response curve. The EC50 value (the concentration of L-HCA that produces 50% of the maximal response) and the maximal response (efficacy) can be determined by fitting the curve with a suitable equation (e.g., the Hill equation).
Visualizing a Glutamate Receptor Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were created using Graphviz.
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound but not L-glutamate is an endogenous N-methyl-D-aspartic acid receptor preferring agonist in rat neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of L-homocysteate-induced currents in Purkinje cells from wild-type and NMDA receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating L-Homocysteic Acid-Induced Calcium Influx in Neuronal Cells
For researchers, scientists, and drug development professionals, understanding the intricacies of neuronal calcium signaling is paramount. L-Homocysteic acid (L-HCA), an endogenous sulfur-containing amino acid, serves as a potent tool for this purpose. It acts as an excitotoxic agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors, triggering a significant influx of calcium (Ca²⁺) into neuronal cells.[1][2][3] This guide provides a comparative overview of methodologies to replicate and measure L-HCA-induced calcium influx, supported by experimental data and detailed protocols.
The this compound Signaling Pathway
L-HCA primarily exerts its effects by binding to and activating NMDA receptors, a key player in excitatory neurotransmission.[1][3] This activation, which is dependent on the presence of a co-agonist like glycine (B1666218), opens the receptor's ion channel, leading to an influx of Ca²⁺ into the neuron. This initial Ca²⁺ entry can then trigger further downstream events, including the activation of voltage-gated calcium channels (VGCCs) and additional calcium release from internal stores like the endoplasmic reticulum, amplifying the signal. The sustained elevation of intracellular calcium can activate various signaling cascades, some of which are linked to neurotoxicity if the stimulation is prolonged or excessive.
Caption: L-HCA binds to NMDA receptors, causing calcium influx and downstream signaling.
Comparative Analysis of Agonists for Inducing Neuronal Calcium Influx
While L-HCA is an effective NMDA receptor agonist, other compounds can also be used to elicit calcium influx in neurons. The choice of agonist depends on the specific experimental goals, such as receptor subtype specificity or the desired kinetics of the calcium response.
| Agonist | Primary Receptor Target | Typical Calcium Response Profile | Notes |
| This compound (L-HCA) | NMDA Receptor (prefers GluN2A subunits) | Fast, oscillatory-type calcium responses in some cortical neurons. | An endogenous ligand proposed to act as a natural transmitter at NMDA receptors. Can induce neurotoxicity at elevated concentrations. |
| NMDA | NMDA Receptor | "Classical" sustained elevation of intracellular calcium. | The canonical agonist for NMDA receptors. Requires a co-agonist like glycine or D-serine for activation. |
| Glutamate | All Ionotropic & Metabotropic Glutamate Receptors | Sustained elevation of intracellular calcium. | The principal excitatory neurotransmitter in the CNS. Less specific than NMDA as it activates AMPA and kainate receptors as well. |
| Potassium Chloride (KCl) | Voltage-Gated Calcium Channels (VGCCs) | Rapid, transient increase in intracellular calcium. | Induces membrane depolarization, which opens VGCCs. A non-receptor-mediated method to increase intracellular calcium. |
Quantitative Data: L-HCA vs. NMDA
Experimental data highlights the distinct characteristics of L-HCA as an NMDA receptor agonist. The potency and efficacy of L-HCA can be significantly influenced by the concentration of the co-agonist glycine.
| Parameter | Condition | This compound | NMDA | Reference |
| Maximal Ca²⁺ Response | 1 µM Glycine | ~30% of NMDA's maximal response | 100% (Reference) | |
| Maximal Ca²⁺ Response | 50 µM Glycine | Matches the maximal response of NMDA | 100% (Reference) | |
| EC₅₀ (HEK293T cells) | GluN1/GluN2A Receptors | 9.7 ± 1.8 µM | Not Specified | |
| EC₅₀ (HEK293T cells) | GluN1/GluN2B Receptors | 61.8 ± 8.9 µM | Not Specified |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Experimental Protocols
The most common technique for measuring intracellular calcium changes is calcium imaging, which utilizes fluorescent indicators that change their properties upon binding Ca²⁺.
General Workflow for Calcium Imaging
The process involves loading cells with a calcium-sensitive dye, acquiring baseline fluorescence, stimulating the cells with an agonist like L-HCA, and recording the subsequent changes in fluorescence, which correspond to changes in intracellular calcium concentration.
Caption: A typical workflow for measuring agonist-induced calcium influx in neurons.
Detailed Protocol: Calcium Imaging with Fluo-4 AM
This protocol describes a method for measuring cytosolic calcium changes in cultured neuronal cells using the chemical indicator Fluo-4 AM.
Materials:
-
Cultured neuronal cells on a 96-well plate or other suitable vessel.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluo-4, AM (Acetoxymethyl ester form).
-
High-quality, anhydrous DMSO.
-
Pluronic® F-127.
-
This compound (L-HCA) stock solution.
-
Fluorescence microscope with appropriate filters and a digital camera.
Procedure:
-
Prepare Fluo-4 AM Loading Solution:
-
Reconstitute a vial of Fluo-4 AM (e.g., 50 µg) in DMSO (e.g., 44 µL) to create a stock solution.
-
For the working solution, dilute the Fluo-4 AM stock in HBSS to a final concentration of 3-5 µM.
-
To aid in dye loading, add Pluronic® F-127 to the working solution (final concentration ~0.02-0.1%).
-
-
Load Cells with Dye:
-
Wash the cultured neurons once with HBSS.
-
Remove the HBSS and add the Fluo-4 AM loading solution to the cells.
-
Incubate the cells in the dark at room temperature for 40-60 minutes.
-
-
Wash and Rest:
-
After incubation, gently wash the cells twice with warm HBSS to remove extracellular dye.
-
Maintain the cells in HBSS at room temperature in the dark until imaging begins.
-
-
Image Acquisition:
-
Place the culture plate on the stage of an inverted fluorescence microscope.
-
Using an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm, acquire a time-series of images to establish a stable baseline fluorescence (F₀).
-
Apply the desired concentration of L-HCA (e.g., 50-100 µM) to the cells.
-
Continue to acquire images to record the change in fluorescence (F) over time as calcium influx occurs.
-
-
Data Analysis:
-
For each cell or region of interest, quantify the fluorescence intensity over time.
-
Calculate the change in fluorescence relative to the baseline, typically expressed as ΔF/F₀ = (F - F₀) / F₀. This normalization corrects for variations in dye loading and cell thickness.
-
Analyze parameters such as peak amplitude, frequency of oscillations, and the area under the curve to quantify the calcium response.
-
References
- 1. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular analysis of homocysteic acid-induced neuronal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the effects of D- and L-isomers of Homocysteic acid on neuronal activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurological effects of the D- and L-isomers of homocysteic acid (HCA), a structural analog of the excitatory neurotransmitter glutamate (B1630785). Elevated levels of homocysteic acid have been implicated in various neurological conditions, making a clear understanding of the distinct actions of its stereoisomers crucial for targeted therapeutic development. This document synthesizes experimental data on their receptor specificity, potency, and downstream signaling pathways, offering a valuable resource for researchers in neuroscience and pharmacology.
Quantitative Comparison of Receptor Activation
The differential effects of D- and L-homocysteic acid are primarily dictated by their selectivity for different subtypes of glutamate receptors. The following table summarizes the available quantitative data on the potency and efficacy of each isomer.
| Isomer | Receptor Target | Assay | Potency (EC50/IC50/Ki) | Efficacy (Maximal Response) | Reference |
| This compound | NMDA Receptor | [³H]Acetylcholine Release | EC50: 56.1 µM | Similar to NMDA | [1] |
| NMDA Receptor | [³H]Glutamate Binding Assay | Ki: 67 µM | - | [2] | |
| Metabotropic Glutamate Receptor 1 (mGluR1) | Phosphoinositide Hydrolysis | EC50: 1.8 µM | 95% of Glutamate | ||
| Metabotropic Glutamate Receptor 2 (mGluR2) | cAMP Accumulation Inhibition | EC50: 3.2 µM | 90% of Glutamate | ||
| Metabotropic Glutamate Receptor 5 (mGluR5) | Phosphoinositide Hydrolysis | EC50: 2.5 µM | 100% of Glutamate | ||
| D-Homocysteic Acid | NMDA Receptor | [³H]Acetylcholine Release | EC50: 81.1 µM | Smaller than L-HCA and NMDA | [1] |
| Non-NMDA Receptors (AMPA/Kainate) | Neuronal Firing Pattern | Predominant Agonist | - |
Signaling Pathways and Cellular Effects
The distinct receptor preferences of the HCA isomers trigger different intracellular signaling cascades, leading to varied physiological and pathological outcomes.
This compound: An NMDA Receptor-Mediated Pathway
This compound primarily acts as a potent agonist at N-methyl-D-aspartate (NMDA) receptors.[2][3] This interaction initiates a well-characterized signaling pathway associated with synaptic plasticity, learning, and memory, but also with excitotoxicity under pathological conditions.
Figure 1: L-HCA signaling cascade via the NMDA receptor.
Activation of the NMDA receptor by L-HCA leads to an influx of calcium ions (Ca²⁺). This influx results in the rapid and sustained phosphorylation of the extracellular signal-regulated kinase (ERK) MAP kinase. Downstream of ERK, the transcription factor cAMP response-element binding protein (CREB) is transiently activated. The sustained activation of ERK, coupled with the transient activation of the pro-survival factor CREB, is believed to contribute to the neurotoxic effects observed with high concentrations of L-HCA.
D-Homocysteic Acid: A Non-NMDA Receptor-Mediated Pathway
In contrast to its L-isomer, D-homocysteic acid shows a preference for non-NMDA ionotropic glutamate receptors, namely AMPA and kainate receptors. The signaling pathway for D-HCA is less defined in the literature but is expected to follow the general mechanism of AMPA/kainate receptor activation.
Figure 2: Postulated D-HCA signaling via non-NMDA receptors.
The binding of D-HCA to AMPA/kainate receptors is expected to primarily cause an influx of sodium ions (Na⁺), leading to membrane depolarization and the generation of action potentials. This results in a more regular neuronal firing pattern compared to the "bursty" firing induced by L-HCA.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the effects of D- and this compound.
Preparation of Acute Brain Slices for Electrophysiology
This protocol is essential for studying the effects of HCA isomers on neuronal activity in a near-physiological context.
Figure 3: Workflow for acute brain slice preparation.
-
Anesthesia and Perfusion: The animal is deeply anesthetized, and a transcardial perfusion is performed with an ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF) to preserve neuronal health.
-
Brain Extraction and Sectioning: The brain is rapidly removed and placed in the ice-cold sucrose solution. Coronal or sagittal slices of the desired brain region are cut using a vibratome.
-
Incubation and Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (typically 32-34°C) for a recovery period before being brought to room temperature for recording.
-
Electrophysiological Recording: Individual slices are transferred to a recording chamber on a microscope stage, where they are continuously perfused with oxygenated aCSF. Neurons are visualized, and electrophysiological recordings (e.g., patch-clamp) are performed to measure responses to the application of D- or L-HCA.
Calcium Imaging in Neuronal Cultures
This technique allows for the visualization of changes in intracellular calcium concentrations in response to HCA isomer application.
-
Cell Culture and Indicator Loading: Primary neurons or neuronal cell lines are cultured on glass-bottom dishes. The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or transfected with a genetically encoded calcium indicator.
-
Image Acquisition: The culture dish is placed on a fluorescence microscope equipped with a camera. A baseline fluorescence is recorded before the application of the HCA isomer.
-
Compound Application and Recording: A solution containing either D- or L-HCA is perfused over the cells. Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
Data Analysis: The fluorescence intensity data is analyzed to quantify the magnitude and kinetics of the calcium response in individual neurons.
Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of the HCA isomers to specific glutamate receptor subtypes.
-
Membrane Preparation: Brain tissue or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]glutamate) and varying concentrations of the unlabeled competitor (D- or L-HCA).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 value.
Conclusion
The stereoisomers of homocysteic acid exhibit distinct pharmacological profiles with significant implications for neuronal function. This compound acts as a potent agonist at NMDA and several metabotropic glutamate receptors, implicating it in processes of synaptic plasticity and, at high concentrations, excitotoxicity. In contrast, D-homocysteic acid preferentially targets non-NMDA receptors, leading to a different pattern of neuronal activation. The data and protocols presented in this guide provide a foundation for further investigation into the specific roles of these isomers in both normal brain function and the pathogenesis of neurological disorders. A deeper understanding of these differences is essential for the development of targeted therapeutic strategies that can selectively modulate these pathways.
References
- 1. Homocysteic acid as a putative excitatory amino acid neurotransmitter: I. Postsynaptic characteristics at N-methyl-D-aspartate-type receptors on striatal cholinergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Homocysteic Acid and Other Chemical Convulsants for Seizure Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of L-Homocysteic acid (L-HCA) as a seizure model compound, offering an objective comparison with established chemical convulsants: Kainic Acid (KA), Pilocarpine, and Pentylenetetrazol (PTZ). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate model for their specific preclinical epilepsy research.
At a Glance: Comparative Efficacy and Characteristics of Seizure Model Compounds
The selection of a chemical convulsant is critical for emulating specific aspects of seizure pathophysiology. The following table summarizes key quantitative parameters for L-HCA and its alternatives, providing a clear comparison of their typical dosages, seizure latencies, and associated mortality rates in rodent models.
| Compound | Typical Dosage Range | Route of Administration | Latency to Seizure Onset | Seizure Duration | Mortality Rate |
| This compound (L-HCA) | 5.5 - 11.0 mmol/kg[1][2] | Intraperitoneal (i.p.)[1][2] | 24 - 90 minutes[1] | Varies | 0% at 5.5 mmol/kg, up to 100% at 11.0 mmol/kg |
| Kainic Acid (KA) | 9 - 45 mg/kg | Intraperitoneal (i.p.), Intrahippocampal | 5 - 60 minutes | 5 - 9 hours (Status Epilepticus) | 5% - 33% |
| Pilocarpine | 100 - 400 mg/kg | Intraperitoneal (i.p.) | ~47 minutes | Several hours (Status Epilepticus) | 7% - 100% (dose and protocol dependent) |
| Pentylenetetrazol (PTZ) | 50 - 100 mg/kg (acute) | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 2 - 3 minutes (for severe seizures) | ~3 minutes (for severe seizures) | 0% - 100% (dose and protocol dependent) |
Understanding the Mechanisms: Signaling Pathways
The proconvulsant effects of these compounds are mediated by distinct molecular pathways. L-HCA, similar to the endogenous neurotransmitter glutamate (B1630785), primarily acts on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. In contrast, Kainic Acid targets its own specific ionotropic glutamate receptors (kainate receptors). Pilocarpine induces seizures through the activation of muscarinic acetylcholine (B1216132) receptors, while Pentylenetetrazol acts as an antagonist of the inhibitory gamma-aminobutyric acid type A (GABA-A) receptor.
References
Safety Operating Guide
Prudent Disposal of L-Homocysteic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of L-Homocysteic acid, ensuring the protection of personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols due to its potential health effects and the limited comprehensive data on its toxicological and environmental impact. While not universally classified as a hazardous material for transport, its known neurotoxic and cytotoxic properties in research applications necessitate a cautious approach to its disposal.[1][2] Adherence to local, state, and federal regulations is paramount, and this guide provides a framework for its responsible management as a chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all relevant personnel are familiar with the following safety measures. This information is summarized from various safety data sheets (SDS).
| Precaution Category | Specific Recommendations | Citations |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or other chemically resistant material), safety goggles or glasses, and a lab coat. In case of dust generation, a NIOSH-approved respirator is recommended. | [3] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [3] |
| In Case of a Spill | For small spills, carefully sweep up the solid material to avoid generating dust. Absorb any liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation in the area. | |
| General Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. |
Step-by-Step Disposal Procedure for this compound
Given that the toxicological properties of this compound have not been fully investigated, it is prudent to manage it as a chemical waste through a licensed disposal company. Do not dispose of this compound down the sanitary sewer or in regular solid waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
It is incompatible with strong bases, strong acids, powdered metals, amines, and strong reducing agents. Keep it separate from these materials.
-
-
Containerization:
-
Place solid this compound waste in a clean, dry, and sealable container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
For solutions containing this compound, use a sealed, leak-proof container.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Any associated hazards (e.g., "Irritant")
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide them with a copy of the Safety Data Sheet (SDS) if requested.
-
-
Disposal of Empty Containers:
-
Uncontaminated packaging can be disposed of as normal waste or recycled.
-
Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to your institution's guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Homocysteic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of L-Homocysteic acid in research and development settings. This guide provides immediate, procedural information for laboratory personnel, outlining the necessary personal protective equipment (PPE), a step-by-step operational plan, and a detailed disposal strategy to ensure the well-being of researchers and compliance with safety standards.
This compound is a sulfonic acid-containing amino acid that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following guidelines is imperative for minimizing exposure risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental when working with this compound. The following table summarizes the recommended equipment to be used at all stages of handling, from initial weighing to final disposal.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | To protect against eye irritation from dust particles or splashes of solutions containing this compound.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[1][2] These materials are generally resistant to acids. |
| Body Protection | A laboratory coat is mandatory. An impervious apron should be worn over the lab coat when handling larger quantities or preparing solutions. | To protect skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood, or if dust generation is likely. | To prevent inhalation of the powder, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow should be adopted for all procedures involving this compound.
Experimental Protocol:
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
2. Handling (to be conducted in a chemical fume hood):
-
Weighing the Solid:
-
Carefully weigh the desired amount of this compound powder.
-
To minimize dust generation, avoid pouring the powder directly from the main container. Use a spatula to transfer the solid.
-
Keep the container of this compound closed as much as possible.
-
-
Preparing Solutions:
-
Slowly add the weighed this compound to the solvent (e.g., water).
-
Always add the acid to the water, not the other way around, to prevent splashing.
-
If necessary, use a magnetic stirrer or sonicator to aid dissolution, ensuring the container is covered.
-
-
Use in Experiment:
-
Conduct all experimental procedures involving this compound within the fume hood.
-
3. Cleanup and Disposal:
-
Decontaminate Surfaces: After use, wipe down the work area and any equipment with a suitable cleaning agent.
-
Segregate Waste: All materials contaminated with this compound, including disposable labware, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is crucial. Due to its potential hazards and to ensure regulatory compliance, the following disposal protocol must be followed.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or surplus this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated items such as weigh boats, pipette tips, and disposable gloves must be placed in a designated hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a separate, labeled container for aqueous acidic waste.
-
Do not mix this waste stream with other incompatible chemicals.
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do not attempt to neutralize and pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety department and local regulations. Given that the toxicological properties of this substance have not been fully investigated, treating it as hazardous waste is the most prudent approach.
By adhering to these safety and logistical guidelines, researchers can confidently and securely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
